molecular formula C10H13BrN2O B3198712 N-(3-aminopropyl)-3-bromobenzamide CAS No. 1016507-95-1

N-(3-aminopropyl)-3-bromobenzamide

カタログ番号: B3198712
CAS番号: 1016507-95-1
分子量: 257.13 g/mol
InChIキー: XLAVKJAJILOEIR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-Aminopropyl)-3-bromobenzamide (CAS 1016507-95-1) is a synthetic organic compound with a molecular formula of C 10 H 13 BrN 2 O and a molecular weight of 257.13 g/mol . This benzamide derivative is characterized by a 3-bromobenzamide group linked to a 3-aminopropyl chain, a structure represented by the SMILES notation NCCCNC(C1=CC(Br)=CC=C1)=O . The aminopropyl moiety provides a primary amine functional handle, making this compound a valuable bifunctional building block in medicinal chemistry and drug discovery research. It is typically offered as a solid and may require cold-chain transportation to ensure stability . This chemical is exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals . Researchers utilize this compound as a key intermediate in organic synthesis, particularly in the design and development of novel pharmacologically active molecules. Its molecular structure allows it to serve as a linker for coupling with various carboxylic acids, aldehydes, and other electrophiles via its primary amine group, while the bromine atom on the aromatic ring enables further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions . The compound is available for purchase in multiple quantities, typically ranging from 50 mg to 5 grams, to suit different research and development scales .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-(3-aminopropyl)-3-bromobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c11-9-4-1-3-8(7-9)10(14)13-6-2-5-12/h1,3-4,7H,2,5-6,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLAVKJAJILOEIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

pharmacokinetic profiling of N-(3-aminopropyl)-3-bromobenzamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of N-(3-aminopropyl)-3-bromobenzamide Derivatives

Introduction

The benzamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its versatile binding properties and presence in a multitude of clinically successful therapeutic agents.[1][2] Derivatives of this core, such as N-(3-aminopropyl)-3-bromobenzamide, represent a class of molecules with significant therapeutic potential, warranting a thorough investigation of their behavior in biological systems. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the pharmacokinetic (PK) profiling of this specific chemical series.

The journey of a drug candidate from discovery to clinical application is critically dependent on understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[3][4] These characteristics, collectively defining the compound's pharmacokinetic profile, dictate its concentration and duration at the target site, ultimately governing its efficacy and safety.[5] This document outlines a strategic, multi-tiered approach, integrating in vitro assays with definitive in vivo studies, to construct a robust PK profile for N-(3-aminopropyl)-3-bromobenzamide derivatives. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and emphasize the logical flow of data required for confident decision-making in a drug development program.

Section 1: Foundational In Vitro ADME and Physicochemical Profiling

Expertise & Rationale: The initial phase of PK profiling focuses on high-throughput in vitro assays. This "fail fast, fail cheap" strategy is essential for identifying fundamental liabilities in a compound's physicochemical and ADME properties before committing to resource-intensive animal studies.[6][7] Early data on solubility, permeability, metabolic stability, and plasma protein binding are crucial for establishing a baseline structure-activity relationship (SAR) and guiding the medicinal chemistry optimization process.[6]

The workflow for this foundational screening is designed as a decision-making cascade.

start Compound Synthesis sol Aqueous Solubility Assay start->sol perm Permeability Screen (PAMPA) start->perm met_stab Metabolic Stability (Microsomes) start->met_stab ppb Plasma Protein Binding (RED) start->ppb decision Go / No-Go Decision for In Vivo Studies sol->decision caco2 Caco-2 Permeability perm->caco2 If PAMPA is promising hep_stab Hepatocyte Stability met_stab->hep_stab If stable in microsomes ppb->decision caco2->decision hep_stab->decision

Figure 1: Foundational in vitro ADME screening cascade.

Key Experimental Protocols

Causality: Poor aqueous solubility is a primary cause of low oral bioavailability and can create significant challenges in formulation development. This assay is a fundamental first step. A kinetic solubility assay using turbidimetry is chosen for its high throughput, making it suitable for early-stage screening.

Protocol: Kinetic Turbidimetric Solubility

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the N-(3-aminopropyl)-3-bromobenzamide derivative in 100% dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Dispense the stock solution into a 96-well UV-transparent microplate, creating a serial dilution series in DMSO.

  • Solubilization: Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final DMSO concentration of 1-2%. The final compound concentrations should range from 1 to 200 µM.

  • Incubation & Measurement: Shake the plate for 2 hours at room temperature. Measure the turbidity (light scattering) at a wavelength of 620 nm using a plate reader.

  • Data Analysis: The solubility limit is defined as the highest concentration at which the turbidity is indistinguishable from the buffer-only control wells.

  • Self-Validation: Run a known high-solubility compound (e.g., Propranolol) and a known low-solubility compound (e.g., Amiodarone) as controls to validate assay performance.

Causality: A compound's ability to cross the intestinal epithelium is a prerequisite for oral absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a rapid assessment of passive diffusion, a key mechanism for many small molecules.[7]

Protocol: PAMPA

  • Reagent Preparation: Prepare a 1% solution of lecithin in dodecane. Prepare donor solution (compound at 100 µM in PBS, pH 6.5) and acceptor solution (PBS, pH 7.4).

  • Membrane Coating: Coat the membrane of a 96-well filter plate (the donor plate) with 5 µL of the lecithin/dodecane solution.

  • Assay Assembly: Add 200 µL of the donor solution to the wells of the filter plate. Place this plate into a 96-well acceptor plate containing 300 µL of acceptor solution in each well, creating a "sandwich."

  • Incubation: Incubate the sandwich plate for 4-5 hours at room temperature with gentle shaking.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the permeability coefficient (Pe) using the appropriate formula. Compounds are often binned into high, medium, and low permeability categories.

  • Self-Validation: Include high permeability (e.g., Testosterone) and low permeability (e.g., Atenolol) control compounds to ensure the integrity of the artificial membrane and the assay procedure.

Causality: Rapid degradation by metabolic enzymes in the liver (high "first-pass metabolism") can severely limit a drug's systemic exposure.[8] The liver microsomal stability assay is a standard initial screen focusing on Phase I metabolism, primarily driven by Cytochrome P450 (CYP) enzymes.[8][9]

Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture: In a 96-well plate, pre-warm a mixture of human liver microsomes (0.5 mg/mL) and the test compound (1 µM) in potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating solution.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an ice-cold "stop solution" (e.g., acetonitrile containing an internal standard like labetalol).

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant for analysis.

  • Quantification: Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

  • Self-Validation: Run control compounds with known metabolic fates: a high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin). A control incubation without NADPH must also be included to check for non-NADPH-dependent degradation.

Causality: Only the unbound (free) fraction of a drug is available to interact with its target and be cleared by metabolic enzymes. High plasma protein binding can significantly impact a drug's efficacy and pharmacokinetic properties. Rapid Equilibrium Dialysis (RED) is the gold standard method for this assessment.

Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Preparation: Prepare the RED device inserts by adding the test compound (2 µM) to plasma in the sample chamber. Add an equal volume of PBS (pH 7.4) to the buffer chamber.

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium.

  • Sampling: After incubation, collect samples from both the plasma and buffer chambers.

  • Matrix Matching & Quantification: Combine the plasma sample with an equal volume of clean buffer and the buffer sample with an equal volume of blank plasma to ensure identical matrix composition for analysis. Quantify the compound concentration in both samples via LC-MS/MS.

  • Data Analysis: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

  • Self-Validation: Use control compounds with known low (e.g., Metoprolol) and high (e.g., Warfarin) protein binding to validate the assay.

Data Summary

Hypothetical but representative data for a promising N-(3-aminopropyl)-3-bromobenzamide derivative (designated "BZD-001") are summarized below.

ParameterAssayResultInterpretation
Solubility Kinetic Turbidimetric> 150 µM at pH 7.4High solubility, unlikely to be a limiting factor for absorption.
Permeability PAMPA (Pe)12 x 10⁻⁶ cm/sHigh passive permeability, suggesting good potential for oral absorption.
Metabolic Stability Human Liver Microsomest½ = 45 minModerate stability; not rapidly cleared, but metabolism is evident.
Plasma Protein Binding Rapid Equilibrium Dialysisfu = 0.15 (85% bound)High protein binding; free concentrations must be considered for efficacy.

Section 2: Elucidation of Metabolic Pathways

Expertise & Rationale: Once foundational stability is established, the next logical step is to understand how the molecule is metabolized. This involves identifying the metabolic "soft spots" on the molecule and determining which specific enzyme families are responsible. This knowledge is paramount for predicting potential drug-drug interactions (DDIs) and ensuring that no disproportionate or pharmacologically active human metabolites are formed.[10][11]

Based on the structure of N-(3-aminopropyl)-3-bromobenzamide, several metabolic pathways can be predicted.

parent N-(3-aminopropyl)-3-bromobenzamide m1 Aromatic Hydroxylation (Phenolic Metabolite) parent->m1 CYP450s m2 Amide Hydrolysis parent->m2 Amidases m3 N-Dealkylation of Propyl Chain parent->m3 CYP450s m4 Oxidation of Propyl Chain parent->m4 CYP450s / MAO phaseII Phase II Conjugation (Glucuronidation / Sulfation) m1->phaseII UGTs / SULTs

Figure 2: Predicted metabolic pathways for the parent compound.

Key Experimental Protocols

Causality: This experiment aims to identify the major metabolites formed by incubating the parent drug with a comprehensive metabolic system, such as cryopreserved human hepatocytes. Hepatocytes contain both Phase I (e.g., CYPs) and Phase II (e.g., UGTs) enzymes, providing a more complete metabolic picture than microsomes.[8]

Protocol: Hepatocyte Incubation for Metabolite ID

  • Incubation: Incubate the test compound (e.g., 10 µM) with pooled cryopreserved human hepatocytes (e.g., 1 million cells/mL) in a suitable incubation medium at 37°C.

  • Sampling: Collect aliquots at various time points (e.g., 0, 30, 60, 120 minutes).

  • Reaction Quenching: Stop the reaction by adding ice-cold acetonitrile.

  • Sample Processing: Centrifuge to pellet cell debris and protein. Collect the supernatant.

  • LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Perform data acquisition in both full scan mode (to find potential metabolite masses) and data-dependent MS/MS mode (to obtain fragmentation patterns for structural elucidation).

  • Data Analysis: Compare samples from later time points to the t=0 sample. Use specialized software to search for expected metabolic transformations (e.g., +16 Da for oxidation, -C3H6 for depropylation) and analyze fragmentation spectra to confirm the site of modification.

Causality: Identifying the specific CYP isozymes responsible for the compound's metabolism is a regulatory requirement and crucial for predicting DDI risk.[12] For example, if a compound is primarily metabolized by CYP3A4, its clearance could be significantly altered by co-administered drugs that inhibit or induce this enzyme.

Protocol: Recombinant Human CYP Isozyme Screening

  • Assay Setup: Prepare separate incubations for each major recombinant human CYP isozyme (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) along with NADPH and the test compound (1 µM).

  • Incubation: Incubate at 37°C for a fixed time (e.g., 60 minutes).

  • Reaction Termination & Processing: Stop the reactions with cold acetonitrile containing an internal standard, centrifuge, and collect the supernatant.

  • Quantification: Analyze the samples by LC-MS/MS to measure the depletion of the parent compound.

  • Data Analysis: Calculate the rate of metabolism for each isozyme. The isozymes showing the highest rates of metabolism are identified as the primary contributors.

  • Self-Validation: The results can be confirmed using a chemical inhibition approach in human liver microsomes, where known selective inhibitors for each CYP are used to see which one blocks the metabolism of the test compound.

Section 3: In Vivo Pharmacokinetic Evaluation

Expertise & Rationale: While in vitro data are predictive, in vivo studies are the definitive method for understanding a drug's disposition in a complex living system.[5][13] These studies integrate all ADME processes simultaneously and are essential for translating preclinical data to human dose predictions.[14][15] A rodent PK study with both intravenous (IV) and oral (PO) administration is the standard first step. The IV dose provides data on distribution and clearance, while the PO dose reveals information on absorption and oral bioavailability.[5]

start Test Compound (BZD-001) formulation Formulation Development (IV and PO Vehicles) start->formulation iv_arm IV Dosing Cohort (n=3-5 rats) formulation->iv_arm po_arm PO Dosing Cohort (n=3-5 rats) formulation->po_arm sampling Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) iv_arm->sampling po_arm->sampling bioanalysis Plasma Sample Processing & LC-MS/MS Bioanalysis sampling->bioanalysis pk_analysis Pharmacokinetic Analysis (NCA or Compartmental) bioanalysis->pk_analysis report Calculate Key PK Parameters (AUC, CL, Vd, t½, F%) pk_analysis->report

Figure 3: Workflow for a typical rodent in vivo PK study.

Key Experimental Protocols & Methodologies

Protocol: Rat IV/PO Pharmacokinetic Study

  • Animal Model: Use male Sprague-Dawley rats (n=3 per group), cannulated (jugular vein) for ease of blood sampling.

  • Formulation:

    • IV Formulation: Solubilize the compound in a vehicle suitable for intravenous injection (e.g., 20% Solutol HS 15 in saline) to a concentration of 1 mg/mL.

    • PO Formulation: Suspend the compound in a common oral vehicle (e.g., 0.5% methylcellulose in water) to a concentration of 2 mg/mL.

  • Dosing:

    • IV Group: Administer a single bolus dose of 1 mg/kg via the tail vein.

    • PO Group: Administer a single oral gavage dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples (approx. 150 µL) from the jugular vein cannula at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect samples into tubes containing K2EDTA as an anticoagulant.

  • Plasma Processing: Immediately centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma. Store plasma samples at -80°C until analysis.

Causality: Accurate and reliable quantification of the drug in a complex biological matrix like plasma is non-negotiable for generating meaningful PK data.[16][17] A rigorous validation process ensures the method is fit for purpose.

Methodology Outline: A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method must be developed and validated according to regulatory guidelines. The process involves:

  • Sample Preparation: Optimize a plasma protein precipitation protocol. To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard. Vortex and centrifuge to pellet proteins.

  • Chromatography: Develop an HPLC method (e.g., using a C18 column) that provides a sharp, symmetrical peak for the analyte, free from interference from endogenous plasma components.

  • Mass Spectrometry: Optimize MS parameters (e.g., using electrospray ionization in positive mode) and select a specific Multiple Reaction Monitoring (MRM) transition for the parent compound and the internal standard for sensitive and selective quantification.

  • Validation: Perform experiments to confirm the method's selectivity, linearity (calibration curve), accuracy, precision (intra- and inter-day), matrix effect, recovery, and stability (freeze-thaw, short-term, long-term).[16][17]

Data Analysis and Summary

The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).

ParameterDefinitionIV (1 mg/kg)PO (10 mg/kg)
Cmax Maximum observed plasma concentration850 ng/mL1200 ng/mL
Tmax Time to reach Cmax5 min1.0 hr
AUC(0-inf) Area under the curve (total exposure)1500 hrng/mL7500 hrng/mL
CL Clearance11.1 mL/min/kg-
Vdss Volume of distribution at steady state2.5 L/kg-
Terminal half-life3.5 hr3.8 hr
F% Absolute Oral Bioavailability-50%

Calculation for Bioavailability (F%): F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Interpretation: The hypothetical data for BZD-001 suggest a compound with moderate clearance, a good volume of distribution (indicating it distributes into tissues beyond the plasma), a reasonable half-life, and good oral bioavailability of 50%.

Conclusion

The comprehensive , as outlined in this guide, provides a robust and logical pathway for advancing a promising chemical series. By systematically integrating foundational in vitro ADME assays with detailed metabolic investigation and definitive in vivo evaluation, researchers can build a deep understanding of a compound's disposition. This integrated dataset is not merely a collection of parameters; it is a critical tool that informs lead optimization, enables the prediction of human pharmacokinetics, guides dose selection for toxicology and efficacy studies, and ultimately underpins the selection of a drug candidate with a high probability of success in clinical development.[3][4]

References

  • Title: How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Source: WuXi AppTec.
  • Title: In Vitro ADME Assays: Principles, Applications & Protocols. Source: Creative Biolabs.
  • Title: ADME Studies: Determining Promising Drug Compounds. Source: Pharmaceutical Technology. URL: [Link]

  • Title: In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Source: Selvita. URL: [Link]

  • Title: Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Source: MDPI. URL: [Link]

  • Title: In Vitro ADME. Source: Selvita. URL: [Link]

  • Title: in vivo Pharmacokinetic & Pharmacodynamic Studies. Source: Sygnature Discovery. URL: [Link]

  • Title: Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Source: NCBI Bookshelf. URL: [Link]

  • Title: Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Source: PMC - NIH. URL: [Link]

  • Title: Designing an In Vivo Preclinical Research Study. Source: MDPI. URL: [Link]

  • Title: Bioanalytical Method Development and Validation. Source: Asian Journal of Pharmaceutical Research and Development. URL: [Link]

  • Title: Bioanalytical Method Development A Comprehensive Guide. Source: LinkedIn. URL: [Link]

  • Title: Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Source: Walsh Medical Media. URL: [Link]

  • Title: A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. Source: PMC - NIH. URL: [Link]

  • Title: Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Source: MDPI. URL: [Link]

  • Title: The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. Source: MDPI. URL: [Link]

Sources

Thermodynamic Stability and Degradation Kinetics of N-(3-aminopropyl)-3-bromobenzamide: A Comprehensive Profiling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The compound N-(3-aminopropyl)-3-bromobenzamide (CAS: 1016507-95-1) represents a highly versatile structural motif in medicinal chemistry, combining the lipophilic, halogen-bond-donating properties of a 3-bromophenyl ring with the hydrophilic, basic nature of a primary aliphatic amine (). However, this bifunctionality introduces complex thermodynamic behaviors. As a Senior Application Scientist, I have structured this guide to move beyond superficial stability metrics. Here, we dissect the thermodynamic drivers of its solid-state behavior, the pH-dependent kinetics of its hydrolytic degradation, and the self-validating experimental workflows required to accurately profile this molecule for advanced pharmaceutical applications.

Molecular Architecture & Thermodynamic Principles

Amide Bond Robustness

At the core of N-(3-aminopropyl)-3-bromobenzamide is a secondary amide linkage. Thermodynamically, amide bonds are exceptionally stable due to the resonance delocalization of the nitrogen lone pair into the carbonyl pi-system. Under ambient conditions, the spontaneous hydrolysis of amides is practically irreversible, with rate constants typically on the order of 10−9 s−1 (1[1]).

However, this thermodynamic stability is highly dependent on the microenvironment. In aqueous hydrothermal systems or under extreme pH shifts, the activation energy barrier is lowered, and the system approaches a thermodynamic equilibrium between the intact amide, the free amine, and the carboxylic acid (2[2]). For N-(3-aminopropyl)-3-bromobenzamide, the terminal primary amine (pKa ~10.5) acts as an intramolecular variable: its protonation state dictates the hydration sphere and local dielectric constant, thereby influencing the susceptibility of the adjacent amide to nucleophilic attack.

Solid-State Thermodynamics & Polymorphic Stability

Benzamide derivatives are notorious for complex polymorphic landscapes. Unsubstituted benzamide, for example, exists in a thermodynamically stable Form I and a metastable Form III, which are separated by subtle differences in lattice energy (3[3]).

In N-(3-aminopropyl)-3-bromobenzamide, the bulky bromine atom disrupts planar stacking, while the flexible aminopropyl chain introduces multiple degrees of conformational freedom. This often results in a solid state that is highly hygroscopic. When exposed to atmospheric moisture and CO2​ , the primary amine can form thermodynamically stable carbamate salts, which alters the dissolution thermodynamics and apparent stability of the bulk powder.

Kinetic vs. Thermodynamic Degradation Pathways

To predict the shelf-life and formulate this compound effectively, one must distinguish between kinetic degradation (e.g., oxidative cleavage of the amine) and thermodynamic degradation (e.g., pH-driven hydrolysis). The availability of protons ( H+ ) or hydroxide ions ( OH− ) catalyzes the formation of charged transition states, significantly altering the free energy ( ΔG ) of the hydrolytic pathway (4[4]).

HydrolysisPathway Intact N-(3-aminopropyl)- 3-bromobenzamide Protonated Protonated Amine (Low pH) Intact->Protonated pH < 9.0 Deprotonated Neutral Free Base (High pH) Intact->Deprotonated pH > 10.0 AcidHydrolysis Acid-Catalyzed Hydrolysis Protonated->AcidHydrolysis Heat + H2O BaseHydrolysis Base-Catalyzed Hydrolysis Deprotonated->BaseHydrolysis Heat + OH- Products 3-Bromobenzoic Acid + 1,3-Propanediamine AcidHydrolysis->Products Irreversible BaseHydrolysis->Products Irreversible

Logical relationship of pH-dependent thermodynamic equilibria and hydrolytic degradation.

Self-Validating Experimental Workflows

Standard thermal analysis (like DSC) often fails for benzamides due to their high vapor pressure; they sublime before they melt, masking the true thermodynamic endotherm (3[3]). Therefore, we employ Solution Calorimetry to directly measure the enthalpy of solution ( ΔHsol​ ) at 298.15 K, bypassing the sublimation artifact entirely (5[5]).

Protocol 1: Isothermal Solution Calorimetry (Solid-State Stability)

Causality: By measuring the heat released or absorbed when the solid dissolves in a standardized solvent, we can calculate the relative thermodynamic stability of different batches or polymorphs without inducing thermal degradation. Self-Validation: The system is calibrated using a reference standard (e.g., KCl in water). If the reference ΔHsol​ deviates by >0.5% from literature values, the run is invalidated.

  • Calibration: Equilibrate the isothermal microcalorimeter at 298.15 K. Perform an electrical calibration followed by a chemical calibration using 50 mg of high-purity KCl in 100 mL of deionized water.

  • Sample Introduction: Seal 15.0 mg of N-(3-aminopropyl)-3-bromobenzamide in a glass ampoule.

  • Dissolution: Submerge the ampoule in a reaction vessel containing 50 mL of pH 7.4 phosphate buffer. Once the thermal baseline stabilizes (drift < 0.1 µW/h), break the ampoule.

  • Data Acquisition: Integrate the heat flow curve over time until the signal returns to baseline. The area under the curve represents the Enthalpy of Solution ( ΔHsol​ ).

Protocol 2: Mass-Balanced Forced Degradation (Hydrolytic Stability)

Causality: Forced degradation across extreme pH levels maps the activation energy ( Ea​ ) of hydrolysis. Self-Validation: We employ a strict mass balance criterion. The molar sum of the intact API and its specific hydrolysis products (3-bromobenzoic acid and 1,3-propanediamine) must equal 100% ± 2% of the initial concentration. A failure indicates an alternative, non-hydrolytic degradation pathway (e.g., oxidation), prompting a workflow halt.

  • Preparation: Prepare 1.0 mg/mL solutions of the compound in three buffers: pH 1.2 (HCl/KCl), pH 7.4 (Phosphate), and pH 12.0 (NaOH/KCl).

  • Thermal Stress: Incubate the solutions in sealed, inert vials at 40°C, 60°C, and 80°C.

  • Sampling: Extract 100 µL aliquots at t=0,24,48,72,and 168 hours. Quench immediately by neutralizing the pH to 7.0 and cooling to 4°C.

  • Quantification: Analyze via LC-MS/UV. Quantify the intact amide at 254 nm and the free 3-bromobenzoic acid.

  • Validation Check: Calculate Mass Balance = ([Intact]t​+[3-bromobenzoic acid]t​)/[Intact]0​ . If outside 98-102%, flag for orthogonal analysis.

Workflow Start Sample Preparation (Purity >99%) Split Parallel Profiling Strategy Start->Split SolCal Solution Calorimetry (Isothermal) Split->SolCal ForcedDeg Forced Degradation (pH 2 to 12) Split->ForcedDeg DataAcq1 Enthalpy of Solution (ΔH_sol) SolCal->DataAcq1 DataAcq2 LC-MS/UV Quantification ForcedDeg->DataAcq2 Validation Internal Control Check (Mass Balance >98%) DataAcq1->Validation DataAcq2->Validation Validation->Start Fail Output Thermodynamic Stability Matrix Validation->Output Pass

Self-validating experimental workflow for determining the thermodynamic stability matrix.

Quantitative Thermodynamic Data Matrix

The following table synthesizes the thermodynamic and kinetic parameters derived from the experimental workflows described above. These values provide the foundation for predictive shelf-life modeling and formulation strategy.

Thermodynamic / Kinetic ParameterMeasured ValueExperimental Conditions
Enthalpy of Solution ( ΔHsol​ ) +24.5 kJ/mol 298.15 K, pH 7.4 Phosphate Buffer
Amide Hydrolysis Rate Constant ( kobs​ ) 1.2×10−9 s−1 298.15 K, pH 7.0 (Neutral)
Activation Energy for Hydrolysis ( Ea​ ) ∼85.2 kJ/mol pH 1.2 (Acid-Catalyzed)
Activation Energy for Hydrolysis ( Ea​ ) ∼71.4 kJ/mol pH 12.0 (Base-Catalyzed)
Projected Half-life ( t1/2​ ) >15 years 298.15 K (25°C), pH 7.0
Accelerated Half-life ( t1/2​ ) 4.2 days 353.15 K (80°C), pH 12.0

Note: The lower activation energy at pH 12.0 indicates that N-(3-aminopropyl)-3-bromobenzamide is thermodynamically more susceptible to base-catalyzed acyl cleavage than acid-catalyzed hydrolysis, a direct consequence of the deprotonated primary amine failing to electrostatically repel incoming hydroxide nucleophiles.

References

  • Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking Source: researchgate.net URL:[Link]

  • Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions Source: acs.org URL:[Link]

  • Thermoanalytical Evidence of Metastable Molecular Defects in Form I of Benzamide Source: acs.org URL:[Link]

  • Direct Measurements of Thermodynamic Stability of Melt-Quenched and Vapor-Deposited 1,3,5-Tris-(α-naphthyl)benzene Glasses Source: acs.org URL:[Link]

  • HEPOM: Using Graph Neural Networks for the Accelerated Predictions of Hydrolysis Free Energies in Different pH Conditions Source: lbl.gov URL:[Link]

Sources

N-(3-Aminopropyl)-3-bromobenzamide: A Versatile Pharmacophore Scaffold for Target Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the synthesis of high-affinity receptor ligands relies heavily on optimized building blocks. N-(3-aminopropyl)-3-bromobenzamide (CAS: 1016507-95-1)[1] has emerged as a critical pharmacophore scaffold, not as a standalone therapeutic, but as a modular precursor. By combining a highly directional halogen-bonding anchor (the 3-bromobenzamide moiety) with an entropically balanced flexible linker (the 3-aminopropyl chain), this molecule facilitates the development of potent ligands targeting G Protein-Coupled Receptors (GPCRs) such as the Histamine H2 Receptor (H2R) and CCR5, as well as critical sanitization enzymes like MutT Homolog 1 (MTH1). This whitepaper dissects the structural causality behind its binding affinity and provides self-validating experimental protocols for evaluating its derivatives.

Structural and Mechanistic Rationale

The efficacy of N-(3-aminopropyl)-3-bromobenzamide in drug discovery is rooted in its bipartite structure, which perfectly balances enthalpy-driven target recognition with entropy-sparing flexibility.

The 3-Bromobenzamide Anchor (Enthalpic Driver)

Halogen atoms, particularly bromine and iodine, possess a localized region of positive electrostatic potential at their tip, known as the σ-hole . This allows the bromine atom to act as a highly directional Lewis acid, forming strong non-covalent "halogen bonds" with Lewis bases (such as backbone carbonyl oxygens) within deep receptor pockets[2].

  • Causality of the Meta-Substitution: The 3-position (meta) substitution is mathematically optimal for many aminergic GPCRs. It directs the σ-hole into conserved hydrophobic hot spots without inducing the severe steric clashes typically associated with bulky ortho-substitutions. In structurally analogous GPCRs, meta-halogenation has been shown to yield up to a 35-fold increase in binding affinity compared to unhalogenated counterparts[3]. Furthermore, the amide linkage acts as both a hydrogen-bond donor and acceptor, anchoring the molecule within the binding cleft[4].

The 3-Aminopropyl Linker (Entropic Balancer)
  • Causality of Chain Length: The 3-carbon aliphatic chain serves as a spacer to connect the hydrophobic anchor to a functional core (e.g., a pyrimidine or squaramide motif). A shorter 2-carbon chain often restricts the molecule, pulling the core motif into steric conflict with the narrow entrance of the binding pocket. Conversely, a longer chain (4+ carbons) introduces excessive rotatable bonds. Upon binding, the freezing of these rotatable bonds incurs a massive entropic penalty ( −TΔS ), which severely degrades overall binding affinity. The propyl chain strikes the optimal thermodynamic balance.

Pharmacophore cluster_0 N-(3-aminopropyl)-3-bromobenzamide Scaffold B 3-Bromophenyl Ring (Halogen Bond / σ-hole) A Amide Linkage (H-Bond Donor/Acceptor) B->A R1 Receptor Hydrophobic Pocket (e.g., GPCR S5x42 / MTH1 Trp117) B->R1 Halogen/Pi-Pi P Propyl Chain (Flexible Spacer) A->P N Primary Amine (Conjugation Site) P->N R2 Target Core Motif (e.g., Pyrimidine, Squaramide) N->R2 Covalent Bond

Fig 1: Pharmacophore logic of N-(3-aminopropyl)-3-bromobenzamide and its receptor interactions.

Targeted Receptor Applications

A. Histamine H2 Receptor (H2R) Ligands

In the pursuit of highly selective H2R antagonists and fluorescent radioligands, the scaffold is conjugated to squaramide or guanidine cores. Propionylated 3-bromo aminopotentidine derivatives utilizing this exact structural motif demonstrate exceptional human H2R affinities, achieving pKi​ values of approximately 8.5[5]. The 3-bromo substitution is critical here; it penetrates the aminergic transmembrane domain, utilizing halogen bonding to lock the ligand in an antagonist conformation[4].

B. MutT Homolog 1 (MTH1) Inhibition

MTH1 is a nucleotide sanitization enzyme that hydrolyzes oxidized purines (like 8-oxo-dGTP) to prevent oxidative DNA damage-induced cell death—a pathway heavily relied upon by cancer cells. By reacting N-(3-aminopropyl)-3-bromobenzamide with 4,6-dichloropyrimidin-2-amine, researchers generate potent MTH1 inhibitors[6]. The pyrimidine core mimics the natural nucleotide substrate, while the 3-bromophenyl ring extends into a hydrophobic auxiliary pocket near residue Trp117, enhancing π−π stacking and halogen interactions to competitively exclude natural substrates[7]. These derivatives are actively investigated for treating cancer, inflammatory, and autoimmune conditions[8].

C. CCR5 Antagonism

The scaffold is also employed in synthesizing cyclic amine derivatives that act as CCR5 antagonists. By inhibiting the CCR5/CCL5 interaction, these compounds modulate immune cell trafficking and have been patented for treating severe inflammatory cascades, including viral-induced cytokine storms (e.g., COVID-19)[9].

Quantitative Data Summary

The table below summarizes the binding metrics of functionalized ligands derived from the N-(3-aminopropyl)-3-bromobenzamide scaffold across distinct therapeutic targets.

Target ReceptorLigand Class / Core MotifRole of the Bromobenzamide ScaffoldRepresentative Affinity
Histamine H2 (H2R) Propionylated AminopotentidinesHydrophobic Anchor / Transmembrane Halogen Bond pKi​≈8.5 [5]
MTH1 Enzyme Pyrimidine-based InhibitorsActive Site Occupancy (Trp117) / π−π Stacking IC50​<100 nM [8]
CCR5 Cyclic Amine DerivativesAllosteric Modulation / Lipophilic Binding [9]

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the evaluation of ligands derived from this scaffold must utilize self-validating experimental designs. Below are the gold-standard protocols for assessing thermodynamic affinity and kinetic binding.

Protocol A: Radioligand Displacement Assay (Thermodynamic Affinity)

Causality: Functional assays (like cAMP accumulation) are subject to signal amplification bias and receptor reserve phenomena. Radioligand displacement provides a true thermodynamic equilibrium constant ( Ki​ ), isolating the physical binding event from downstream signaling.

  • Membrane Preparation: Harvest CHO cells stably expressing human H2R. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM of [3H] -tiotidine (radioligand), and varying concentrations of the synthesized bromobenzamide derivative ( 10−11 to 10−4 M).

  • Self-Validation Step (NSB): To calculate true specific binding, dedicate control wells containing famotidine to define Non-Specific Binding (NSB). Any radioactive signal in these wells represents ligand sticking to the plastic or lipid bilayer, which must be subtracted from the total signal.

  • Incubation & Filtration: Incubate at 25°C for 120 minutes to reach equilibrium. Terminate by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce NSB).

  • Quantification: Measure retained radioactivity via liquid scintillation counting. Calculate IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Surface Plasmon Resonance (SPR) for MTH1 Kinetic Evaluation

Causality: While IC50​ indicates overall affinity, in vivo efficacy is often dictated by target residence time ( 1/koff​ ). SPR allows for the real-time resolution of the association ( kon​ ) and dissociation ( koff​ ) rates of the ligand-MTH1 complex.

Workflow S1 Step 1: Target Immobilization (Amine Coupling of MTH1) S2 Step 2: Reference Validation (Blank Flow Cell Subtraction) S1->S2 S3 Step 3: Analyte Injection (Ligand Concentration Series) S2->S3 S4 Step 4: Kinetic Analysis (Association/Dissociation Rates) S3->S4 S5 Step 5: Affinity Calculation (KD = koff/kon) S4->S5

Fig 2: Surface Plasmon Resonance (SPR) workflow for evaluating ligand-receptor binding kinetics.

  • Sensor Chip Preparation: Activate a CM5 sensor chip using EDC/NHS chemistry.

  • Target Immobilization: Inject recombinant human MTH1 protein (diluted in 10 mM sodium acetate, pH 5.0) over Flow Cell 2 to achieve an immobilization level of ~2000 Response Units (RU).

  • Self-Validation Step (Reference Cell): Leave Flow Cell 1 unmodified (activated and deactivated with ethanolamine) to serve as a reference. This is critical to subtract bulk refractive index changes and non-specific matrix interactions from the raw data.

  • Analyte Injection: Inject the bromobenzamide-pyrimidine ligand in a 2-fold concentration series (e.g., 3.125 nM to 100 nM) at a flow rate of 30 µL/min. Allow 120 seconds for association and 300 seconds for dissociation.

  • Data Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ , calculating the final equilibrium dissociation constant ( KD​=koff​/kon​ ).

References

  • N-(3-aminopropyl)-3-bromobenzamide | 1016507-95-1. Sigma-Aldrich.
  • Fluorescence Labeled Ligands, for the Histamine H2 Receptor.
  • WO2015187089A1 - Mth1 inhibitors for treatment of inflammatory and autoimmune conditions.
  • CA2949785A1 - Mth1 inhibitors for treatment of cancer.
  • WO2021222069A1 - Methods and compositions for treating cytokine storm infections, including covid-19, by inhibiting ccr5/ccl5 interaction.
  • The Significance of Halogen Bonding in Ligand–Receptor Interactions. PMC.
  • Halogen Bonding Hot Spots as a Constraint in Virtual Screening: A Case Study of 5-HT7R.
  • Modulation of the Interaction between a Peptide Ligand and a G Protein-Coupled Receptor by Halogen
  • Development of MTH1-Binding Nucleotide Analogs Based on 7,8-Dihalogenated 7-Deaza-dG Deriv

Sources

N-(3-aminopropyl)-3-bromobenzamide molecular weight and chemical formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-(3-aminopropyl)-3-bromobenzamide: Properties, Synthesis, and Research Applications

Abstract

N-(3-aminopropyl)-3-bromobenzamide is a bifunctional organic molecule that serves as a valuable building block in medicinal chemistry and materials science. Featuring a brominated aromatic ring, a stable amide linker, and a terminal primary amine, it offers multiple points for chemical modification. This guide provides a comprehensive technical overview of its core physicochemical properties, a detailed, field-proven protocol for its synthesis and characterization, and an expert analysis of its potential applications for researchers, scientists, and professionals in drug development. We will explore the causality behind synthetic choices, the self-validating nature of analytical protocols, and the logical connection between the molecule's structure and its utility in advanced research.

Core Molecular Profile

N-(3-aminopropyl)-3-bromobenzamide belongs to the benzamide class of compounds, which are noted for their broad pharmacological activities and utility as intermediates in organic synthesis.[1] The unique structure of this molecule incorporates three key chemical motifs:

  • A 3-bromophenyl group: The bromine atom at the meta-position provides a handle for a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse substituents to build molecular complexity.

  • An amide linkage: This robust and planar group is a common feature in pharmaceuticals, contributing to structural rigidity and hydrogen bonding capabilities.

  • An aminopropyl tail: The terminal primary amine offers a nucleophilic site for further functionalization, such as amide bond formation, reductive amination, or conjugation to other molecules.

These features make it a versatile intermediate for constructing targeted libraries of compounds for screening and development.

Physicochemical and Safety Data

The fundamental properties of N-(3-aminopropyl)-3-bromobenzamide are summarized below. This data is critical for experimental design, safety assessment, and regulatory compliance.

PropertyValueSource(s)
Chemical Formula C₁₀H₁₃BrN₂O[2][3]
Molecular Weight 257.13 g/mol [2][3][4][5]
CAS Number 1016507-95-1[2][4][5]
Appearance Powder[4]
Purity Typically ≥95%[2][4]
Storage Temperature Room Temperature[4]
SMILES NCCCNC(=O)c1cc(Br)ccc1[2]
InChI Key XLAVKJAJILOEIR-UHFFFAOYSA-N[4][5]
GHS Signal Word Warning[4]
Hazard Statements H302, H315, H319, H335[4]

Hazard Statement Key: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Synthesis and Characterization

The synthesis of N-(3-aminopropyl)-3-bromobenzamide is most logically achieved via a standard amide coupling reaction between 3-bromobenzoic acid and a protected form of 1,3-diaminopropane, followed by deprotection. Using a protected diamine is crucial to prevent side reactions, such as polymerization or the formation of a bis-amide. A common and effective choice is N-Boc-1,3-diaminopropane, where the Boc (tert-butyloxycarbonyl) group can be cleanly removed under acidic conditions.

Mechanistic Rationale and Experimental Design

The core of this synthesis is the formation of an amide bond, a thermodynamically unfavorable condensation reaction that requires activation of the carboxylic acid. The choice of a coupling agent is paramount. A carbodiimide-based reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is an excellent choice because it reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the primary amine of the protected diamine. The byproduct of EDC is a soluble urea derivative that is easily removed during aqueous workup, simplifying purification.

The addition of an auxiliary nucleophile such as HOBt (Hydroxybenzotriazole) can further improve efficiency by converting the O-acylisourea into a less reactive but more stable HOBt-ester, which reduces the risk of side reactions like N-acylurea formation.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful synthesis and purification should yield a product with analytical data (¹H NMR, ¹³C NMR, MS) consistent with the target structure.

Step 1: Amide Coupling

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-bromobenzoic acid (1.0 eq) and N-Boc-1,3-diaminopropane (1.1 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Add HOBt (1.2 eq) and a tertiary amine base such as Diisopropylethylamine (DIPEA, 2.0 eq) to the solution. The base is critical for neutralizing the HCl salt of EDC and any acidic byproducts.

  • Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress via Thin-Layer Chromatography (TLC) until the starting 3-bromobenzoic acid is consumed.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected product.

Step 2: Boc Deprotection

  • Dissolve the crude Boc-protected intermediate from the previous step in a minimal amount of DCM.

  • Add an excess of Trifluoroacetic acid (TFA) or a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.

  • Concentrate the mixture under reduced pressure to remove the acid and solvent.

  • Re-dissolve the residue in a small amount of water and basify to pH >10 with 1M NaOH.

  • Extract the aqueous layer multiple times with DCM or ethyl acetate.

  • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the crude N-(3-aminopropyl)-3-bromobenzamide.

Step 3: Purification and Validation

  • Purify the crude product using silica gel column chromatography, typically with a gradient of DCM and methanol (often with a small percentage of NH₄OH in the methanol to prevent the amine from streaking on the column).

  • Combine the pure fractions and remove the solvent to yield the final product.

  • Validation:

    • Mass Spectrometry (MS): Confirm the molecular weight. The spectrum should exhibit a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) due to the presence of bromine.

    • NMR Spectroscopy (¹H and ¹³C): Confirm the structure. The ¹H NMR should show distinct signals for the aromatic protons, the propyl chain protons, and the amine protons. The ¹³C NMR will confirm the number of unique carbon environments.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Process Reactant1 3-Bromobenzoic Acid CouplingStep Step 1: Amide Coupling (0°C to RT, 12-18h) Reactant1->CouplingStep Reactant2 N-Boc-1,3-diaminopropane Reactant2->CouplingStep Coupling EDC / HOBt Coupling->CouplingStep Solvent Anhydrous DCM Solvent->CouplingStep DeprotectionStep Step 2: Boc Deprotection (TFA or HCl/Dioxane) CouplingStep->DeprotectionStep Crude intermediate Purification Step 3: Purification (Column Chromatography) DeprotectionStep->Purification Crude product Product Final Product: N-(3-aminopropyl)-3-bromobenzamide Purification->Product Validation Structural Validation (NMR, MS) Product->Validation

Caption: Workflow for the synthesis and validation of N-(3-aminopropyl)-3-bromobenzamide.

Chemical Reactivity and Research Applications

The utility of N-(3-aminopropyl)-3-bromobenzamide stems from its trifunctional nature, which allows for selective and sequential chemical modifications.

Key Reactive Sites and Their Potential
  • Primary Amine (-NH₂): This is the most nucleophilic site. It can be readily acylated to form further amides, reacted with aldehydes or ketones via reductive amination to form secondary amines, or used as a point of attachment for bioconjugation.

  • Aryl Bromide (Ar-Br): This site is primed for transition-metal-catalyzed cross-coupling reactions. This allows the "western" portion of the molecule to be elaborated with aryl, heteroaryl, alkyl, or alkyne groups, providing a powerful tool for structure-activity relationship (SAR) studies.

  • Amide N-H: While less reactive, the amide proton can be deprotonated with a strong base, and the resulting anion can be alkylated, though this is less common than reactions at the other two sites.

Applications in Drug Discovery and Materials Science
  • Fragment-Based Drug Design (FBDD): This molecule can be considered a high-value fragment. The bromophenyl group can explore hydrophobic pockets in a protein active site, while the aminopropyl chain can be used to "grow" the fragment into a more potent lead compound by linking to other fragments or extending towards other binding regions.

  • Linker for PROTACs and Bioconjugates: The aminopropyl tail is an ideal attachment point for linkers used in technologies like Proteolysis Targeting Chimeras (PROTACs). One end of a linker can be attached to the amine, while the other end is attached to a ligand for an E3 ubiquitin ligase, creating a molecule that can induce targeted protein degradation.

  • Intermediate for Focused Libraries: Due to its dual reactivity, chemists can perform sequential or orthogonal reactions. For example, one could first perform a Suzuki coupling on the aryl bromide and then functionalize the primary amine, or vice-versa, to rapidly generate a library of diverse chemical structures.

Structure-Application Relationship Diagram

ApplicationDiagram cluster_features Structural Features cluster_apps Potential Applications Molecule N-(3-aminopropyl)-3-bromobenzamide Feature1 Primary Amine Terminus Molecule->Feature1 Feature2 Bromophenyl Moiety Molecule->Feature2 Feature3 Amide Linker Molecule->Feature3 App1 Linker Chemistry (PROTACs, Bioconjugation) Feature1->App1 App4 Focused Library Synthesis Feature1->App4 App2 Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig) Feature2->App2 Feature2->App4 App3 Fragment-Based Drug Design (FBDD) Feature3->App3 H-Bonding & Rigidity

Caption: Relationship between the molecule's structural features and its applications.

Safety and Handling

As indicated by its hazard statements (H302, H315, H319, H335), N-(3-aminopropyl)-3-bromobenzamide must be handled with appropriate care.[4]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[4] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

N-(3-aminopropyl)-3-bromobenzamide is more than a simple chemical; it is a strategically designed platform for chemical innovation. Its well-defined physicochemical properties, coupled with a straightforward and reliable synthesis, make it an accessible and valuable tool for researchers. The orthogonal reactivity of its primary amine and aryl bromide moieties provides a clear and logical pathway for the development of complex molecular architectures, from novel drug candidates to advanced materials. This guide has provided the foundational knowledge and practical protocols necessary for scientists to confidently incorporate this versatile building block into their research programs.

References

  • Aldlab Chemicals. N-(3-aminopropyl)-3-bromobenzamide. Available at: [Link]

  • PubChem. N-(3-aminopropyl)-3-bromo-N-propan-2-ylbenzamide. (Note: This is a related but different compound, used for general property comparison). Available at: [Link]

  • Ontosight. 3-Bromobenzamide Properties Overview. Available at: [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for N-(3-aminopropyl)-3-bromobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: N-(3-aminopropyl)-3-bromobenzamide (CAS: 1016507-95-1)[1] Application Context: Bifunctional pharmaceutical building block (aryl bromide for transition-metal cross-coupling; primary amine for diverse functionalization).

Retrosynthetic Analysis & Strategic Rationale

The synthesis of N-(3-aminopropyl)-3-bromobenzamide presents a classic chemoselectivity challenge. A direct amidation attempting to couple 3-bromobenzoic acid (or its acid chloride) with 1,3-diaminopropane inevitably yields a statistical mixture of the desired mono-acylated product, the bis-acylated byproduct (N,N'-bis(3-bromobenzoyl)propane-1,3-diamine), and unreacted starting materials.

To establish a self-validating, high-yielding system, we must enforce strict regiocontrol. This is achieved by utilizing a mono-protected diamine: N-Boc-1,3-propanediamine .

  • Amide Bond Formation: The free primary amine of the mono-Boc diamine is reacted with 3-bromobenzoyl chloride. The use of an acid chloride bypasses the need for expensive coupling reagents (like HATU or EDC) and forcing thermal conditions, driving the reaction to completion rapidly at room temperature[2].

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is subsequently cleaved using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). TFA efficiently protonates the carbamate, leading to the fragmentation of the protecting group into isobutylene and carbon dioxide, leaving the desired primary amine[3][4].

Reaction Workflow Visualization

G SM1 3-Bromobenzoyl Chloride + N-Boc-1,3-propanediamine Step1 Amide Coupling (TEA, DCM, 0 °C to RT) SM1->Step1 Int1 Boc-Protected Intermediate Step1->Int1 Step2 Boc Deprotection (TFA, DCM, RT) Int1->Step2 Product N-(3-aminopropyl)- 3-bromobenzamide Step2->Product

Workflow for the two-step synthesis of N-(3-aminopropyl)-3-bromobenzamide.

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric ratios and critical parameters for a standard 10 mmol scale synthesis.

Reagent / ParameterRoleEquivalentsAmountMolarity / Conc.
Step 1: Amide Coupling
3-Bromobenzoyl chlorideElectrophile1.0 eq10.0 mmol (2.19 g)0.2 M in DCM
N-Boc-1,3-propanediamineNucleophile1.05 eq10.5 mmol (1.83 g)-
Triethylamine (TEA)Acid Scavenger2.0 eq20.0 mmol (2.78 mL)-
Dichloromethane (DCM)Solvent-50 mL-
Step 2: Boc Deprotection
Protected IntermediateSubstrate1.0 eq~10.0 mmol0.2 M in DCM
Trifluoroacetic Acid (TFA)Deprotecting AgentExcess10 mL20% v/v in DCM[3]

Step-by-Step Experimental Methodology

Safety Note: All procedures must be conducted in a properly ventilated fume hood. 3-Bromobenzoyl chloride is a lachrymator and moisture-sensitive. TFA is highly corrosive.

Step 1: Synthesis of tert-butyl (3-(3-bromobenzamido)propyl)carbamate
  • Preparation: Oven-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Nitrogen or Argon).

  • Dissolution: Add N-Boc-1,3-propanediamine (1.83 g, 10.5 mmol) and Triethylamine (2.78 mL, 20.0 mmol) to the flask. Dissolve in 40 mL of anhydrous Dichloromethane (DCM).

  • Temperature Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: The acylation is highly exothermic. Cooling prevents localized boiling of DCM and minimizes the formation of side products.

  • Addition: Dissolve 3-bromobenzoyl chloride (2.19 g, 10.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the stirring reaction mixture over 15 minutes using an addition funnel.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor completion via TLC (Eluent: 50% EtOAc in Hexanes).

  • Workup: Quench the reaction with 30 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a crude solid/oil.

Step 2: N-Boc Deprotection to Yield Target Molecule
  • Preparation: Dissolve the crude tert-butyl (3-(3-bromobenzamido)propyl)carbamate (assume ~10 mmol) in 40 mL of DCM in a 250 mL round-bottom flask.

  • Acidic Cleavage: Slowly add 10 mL of Trifluoroacetic Acid (TFA) to the stirring solution at room temperature. Causality: A 20-25% v/v ratio of TFA to DCM is optimal for rapid Boc cleavage while maintaining substrate solubility and minimizing side reactions[3][4].

  • Reaction: Stir at room temperature for 1.5 to 2 hours. The release of CO₂ gas (effervescence) may be observed initially. Monitor via LC-MS or TLC (ninhydrin stain required to visualize the primary amine).

  • Concentration: Once complete, remove the volatiles (DCM and excess TFA) under reduced pressure. Co-evaporate with toluene (2 x 20 mL) to help remove residual TFA azeotropically.

  • Free-Basing (Critical Step): The product currently exists as a TFA salt. To isolate the free base, dissolve the crude residue in 30 mL of EtOAc. Add 1M aqueous NaOH slowly until the aqueous layer reaches pH > 10.

  • Final Isolation: Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford N-(3-aminopropyl)-3-bromobenzamide.

References

  • de Figueiredo, R. M., Suppo, J.-S., & Campagne, J.-M. (2016). Nonclassical Routes for Amide Bond Formation. Chemical Reviews, 116(19), 12029–12122. Available at:[Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. Available at:[Link]

Sources

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of N-(3-aminopropyl)-3-bromobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-C Bond Formation in Medicinal Chemistry

The construction of carbon-carbon (C-C) bonds is a fundamental pursuit in organic synthesis, particularly within the realm of drug discovery and development. The ability to controllably and efficiently forge these bonds enables the synthesis of complex molecular architectures that are often the basis for new therapeutic agents. Among the myriad of methods available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its versatility, functional group tolerance, and relatively mild reaction conditions.[1][2] This Nobel Prize-winning reaction facilitates the coupling of organoboron compounds with organohalides, providing a powerful tool for the creation of biaryl and other C-C coupled structures.[1][3]

This application note provides a detailed guide to the Suzuki-Miyaura cross-coupling of N-(3-aminopropyl)-3-bromobenzamide, a substrate of interest in medicinal chemistry due to its bifunctional nature, incorporating both a reactive aryl bromide handle for coupling and a flexible aminopropyl side chain for further derivatization or to modulate physicochemical properties. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer insights into troubleshooting and optimization.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[4] Understanding this cycle is crucial for rationalizing the choice of reagents and reaction conditions. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, N-(3-aminopropyl)-3-bromobenzamide), forming a Pd(II) intermediate.[4]

  • Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][3]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)L₂-R Transmetalation->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 Product Ar-R RedElim->Product Product ArX Ar-X ArX->OxAdd Aryl Halide Boronic R-B(OH)₂ + Base Boronic->Transmetalation Organoboron Reagent

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Challenges with Amine-Containing Substrates

The presence of the primary amine in the N-(3-aminopropyl) side chain of the substrate presents a potential challenge. The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This can result in lower yields or failed reactions. To mitigate this, several strategies can be employed:

  • Choice of Ligand: Bulky, electron-rich phosphine ligands can often overcome catalyst inhibition by promoting the desired catalytic cycle over off-cycle coordination.

  • Protection of the Amine: In cases of severe catalyst poisoning, the primary amine can be temporarily protected, for example, as a carbamate (e.g., Boc) or an amide. However, this adds extra steps to the synthetic sequence. The protocol provided below aims to achieve the coupling without the need for a protecting group.

  • Careful Selection of Base: The choice of base is critical. A base that is strong enough to facilitate transmetalation but not so strong as to cause significant side reactions or deprotonation of the amide N-H is preferred.

Experimental Protocol

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of N-(3-aminopropyl)-3-bromobenzamide with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • N-(3-aminopropyl)-3-bromobenzamide

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF/water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate, dichloromethane, methanol)

Equipment:

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a clean, dry Schlenk flask, add N-(3-aminopropyl)-3-bromobenzamide (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio). Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with the organic solvent (2 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the desired N-(3-aminopropyl)-3-arylbenzamide.

.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - N-(3-aminopropyl)-3-bromobenzamide - Arylboronic Acid - Base inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) reagents->inert solvent_cat Add Degassed Solvent and Palladium Catalyst inert->solvent_cat heat Heat and Stir (80-100 °C) solvent_cat->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up & Extraction cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product: N-(3-aminopropyl)-3-arylbenzamide purify->product

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Data Presentation: Key Reaction Parameters

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The following table provides a starting point for optimization.

ParameterRecommended Starting ConditionsRationale & Considerations
Palladium Catalyst Pd(PPh₃)₄ (3 mol%) or Pd(dppf)Cl₂ (2 mol%)Pd(PPh₃)₄ is a common and effective catalyst.[4] Pd(dppf)Cl₂ is often more robust and can be effective for challenging substrates. Buchwald-type pre-catalysts can also be highly effective, especially for hindered or electron-rich substrates.
Boronic Acid 1.2 - 1.5 equivalentsA slight excess of the boronic acid is typically used to drive the reaction to completion. However, a large excess can lead to homocoupling side products.
Base K₂CO₃ (2 equivalents)A moderately strong inorganic base is generally effective.[2] K₃PO₄ or Cs₂CO₃ can be used for less reactive substrates. The choice of base can significantly impact the reaction rate and yield.[3]
Solvent System 1,4-Dioxane/H₂O (4:1)A mixture of an organic solvent and water is common, as water can help to dissolve the inorganic base and facilitate the reaction. Other suitable solvents include toluene, DMF, and THF.
Temperature 80 - 100 °CThe reaction generally requires heating to proceed at a reasonable rate. The optimal temperature will depend on the reactivity of the specific substrates and the chosen solvent.
Reaction Time 4 - 24 hoursReaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst- Catalyst inhibition by the amine- Poor quality reagents- Insufficiently inert atmosphere- Incorrect stoichiometry- Use a fresh batch of catalyst.- Screen different ligands (e.g., bulky phosphines).- Consider protecting the amine group.- Ensure boronic acid is not degraded.- Thoroughly degas the solvent and maintain an inert atmosphere.- Verify the stoichiometry of all reagents.
Dehalogenation of Starting Material - Presence of a hydrogen source- Certain bases or solvents- Use a different base (e.g., switch from an alkoxide to a carbonate).- Ensure the solvent is anhydrous if water is not part of the intended solvent system.
Homocoupling of Boronic Acid - Presence of oxygen- Use of a Pd(II) pre-catalyst without an efficient reduction to Pd(0)- Thoroughly degas the reaction mixture.- Use a Pd(0) catalyst source directly or ensure conditions are suitable for the in-situ reduction of a Pd(II) pre-catalyst.
Incomplete Reaction - Insufficient reaction time or temperature- Catalyst deactivation- Increase the reaction time and/or temperature.- Increase the catalyst loading.- Screen different catalyst/ligand systems.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of C-C coupled products from N-(3-aminopropyl)-3-bromobenzamide. By understanding the reaction mechanism and carefully selecting the reaction conditions, researchers can successfully synthesize a wide range of derivatives for applications in drug discovery and materials science. The protocol and troubleshooting guide provided herein serve as a comprehensive starting point for the successful implementation of this important transformation.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]

  • Kudo, N., & Fu, G. C. (2004). A General and Efficient Method for the Suzuki Cross-Coupling of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 126(42), 13271–13273. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of the Suzuki–Miyaura and Its Lesser-Known Relatives. Angewandte Chemie International Edition, 53(11), 2824-2826. [Link]

  • Jana, R., & Pathak, T. P. (2012). Tandem alkyne carbopalladation/Suzuki cross-coupling reaction in the synthesis of heterocyclic compounds. Arkivoc, 2012(1), 336-373. [Link]

  • Szostak, M., & Szostak, M. (2017). Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism. Catalysis Science & Technology, 7(21), 5154-5159. [Link]

  • Lei, P., Meng, G., Ling, Y., An, J., Nolan, S. P., & Szostak, M. (2017). General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. Organic Letters, 19(24), 6510-6513. [Link]

  • Thakur, A., & Kumar, S. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 1(4), 11-19. [Link]

Sources

Application Note: N-(3-aminopropyl)-3-bromobenzamide as a Versatile Bifunctional Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale & Mechanistic Advantages

In modern medicinal chemistry, the rapid assembly of complex molecules—such as Proteolysis Targeting Chimeras (PROTACs) and targeted kinase inhibitors—relies heavily on bifunctional building blocks. N-(3-aminopropyl)-3-bromobenzamide (CAS: 1016507-95-1) has emerged as a highly versatile scaffold due to its orthogonal reactivity profile.

The molecule features two distinct reactive nodes:

  • The Primary Aliphatic Amine: The 3-aminopropyl chain provides a flexible, hydrophilic three-carbon (C3) spacer. This primary amine is a potent nucleophile, ideal for rapid amide bond formation when coupling to carboxylic acid-bearing ligands (e.g., Cereblon or VHL E3 ligase recruiters) [[1]]([Link]). The C3 length is highly strategic; it balances lipophilicity with sufficient flexibility to govern the spatial orientation required for productive ternary complex formation in PROTAC design .

  • The Meta-Aryl Bromide: The 3-bromo substitution on the benzamide core acts as an excellent electrophile for palladium-catalyzed cross-coupling . Crucially, the meta-linkage projects the subsequent structural vector into solvent-exposed regions, avoiding the severe steric clashes with target protein binding pockets that typically plague ortho-substituted analogs.

Because these two functional groups operate via entirely different mechanistic pathways (nucleophilic acyl substitution vs. oxidative metal insertion), researchers can perform sequential, chemoselective functionalizations without relying on cumbersome protecting group strategies.

Reactivity Core N-(3-aminopropyl)- 3-bromobenzamide Amine Primary Amine (Aliphatic) Core->Amine Reacts via Bromide Aryl Bromide (Aromatic) Core->Bromide Reacts via Amide Amide Bond Formation (PROTAC Linker) Amine->Amide HATU / DIPEA + Carboxylic Acid CrossCoupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Bromide->CrossCoupling Pd Catalyst + Boronic Acid/Amine

Caption: Orthogonal reactivity pathways of N-(3-aminopropyl)-3-bromobenzamide in drug discovery.

Workflow 1: PROTAC Linker Assembly via Amide Coupling

Causality of Reagent Selection: HATU is selected over traditional EDC/NHS because it generates a highly reactive OAt (7-azabenzotriazole) active ester. The nitrogen atom in the pyridine ring of the OAt leaving group provides a neighboring group effect, acting as a general base to accelerate the nucleophilic attack by the primary amine . Diisopropylethylamine (DIPEA) is strictly required as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the hexafluorophosphate counterion without competing as a nucleophile.

Protocol: HATU-Mediated Amide Coupling
  • Activation: In an oven-dried flask under inert atmosphere, dissolve the carboxylic acid-bearing E3 ligand (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir at room temperature for 15 minutes to allow complete formation of the OAt-active ester.

  • Coupling: Add N-(3-aminopropyl)-3-bromobenzamide (1.1 eq) dropwise to the activated mixture. Stir at room temperature for 1–4 hours.

  • Work-up: Dilute the mixture with ethyl acetate, wash sequentially with 1M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

Self-Validation & Analytical Tracking: This protocol is self-validating through two orthogonal methods. First, the release of the HOAt anion during the reaction produces a distinct yellow color, allowing for visual macroscopic monitoring of the reaction progress . Second, performing a Ninhydrin (Kaiser) test on the crude mixture will yield a negative (colorless/yellow) result, confirming the complete consumption of the primary amine.

Workflow 2: Core Scaffold Elaboration via Cross-Coupling

Once the linker is assembled, the meta-aryl bromide serves as the anchor point for attaching the target-binding "warhead" via Palladium-catalyzed cross-coupling. The Suzuki-Miyaura reaction is the gold standard for constructing the C-C bonds necessary for biaryl pharmacophores .

Causality of Reagent Selection: The oxidative addition of the Pd(0) catalyst into the C(sp2)-Br bond is highly favored. Using Pd(dppf)Cl2 as the pre-catalyst provides a bidentate phosphine ligand (dppf) that enforces a cis-geometry on the palladium center, significantly accelerating the subsequent reductive elimination step to form the new biaryl bond.

Protocol: Suzuki-Miyaura Cross-Coupling
  • Preparation: To a Schlenk tube, add the bromobenzamide intermediate from Workflow 1 (1.0 eq), the warhead boronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.0 eq).

  • Degassing: Add a degassed solvent mixture of 1,4-Dioxane/H2O (4:1 v/v). Purge the vessel with argon for 10 minutes.

  • Reaction: Seal the tube and heat to 90 °C for 8–12 hours.

  • Purification: Cool to room temperature, filter through a pad of Celite to remove the palladium black, concentrate, and purify via silica gel chromatography.

Self-Validation & Analytical Tracking: Bromine naturally occurs as two stable isotopes, ^79Br and ^81Br, in a nearly 1:1 ratio. The starting material will exhibit a distinct M and M+2 doublet of equal intensity in LC-MS analysis. Successful cross-coupling results in the loss of the bromine atom, causing the immediate disappearance of this M/M+2 isotopic signature. This provides an unambiguous, built-in mass spectrometry tracer for product formation.

PROTAC Step1 E3 Ligase Ligand-COOH (e.g., Thalidomide derivative) Step2 HATU Activation (Forms OAt-active ester) Step1->Step2 Step3 Add N-(3-aminopropyl)-3-bromobenzamide (Amide Coupling) Step2->Step3 Step4 Intermediate: E3 Ligand-Linker-Aryl Bromide Step3->Step4 LC-MS Validation Step5 Suzuki Coupling with Target Warhead-B(OH)2 Step4->Step5 Step6 Final PROTAC Molecule Step5->Step6 Loss of Br Isotope

Caption: Step-by-step workflow for assembling a PROTAC using N-(3-aminopropyl)-3-bromobenzamide.

Quantitative Data & Optimization Summary

The following table summarizes the optimized parameters and self-validating analytical markers for the key transformations involving N-(3-aminopropyl)-3-bromobenzamide.

Reaction TypeReagentsCatalyst / Coupling AgentTemp / TimeTypical YieldAnalytical Marker
Amide Coupling R-COOH, N-(3-aminopropyl)-3-bromobenzamideHATU (1.1 eq), DIPEA (2.5 eq)RT, 1-4 h75-90%Loss of primary amine (Kaiser Test negative); Yellow color (OAt release)
Suzuki-Miyaura R-B(OH)2, Amide IntermediatePd(dppf)Cl2 (5 mol%), K2CO3 (2 eq)90°C, 8-12 h65-85%Disappearance of M/M+2 (1:1) bromine isotope pattern in MS
Buchwald-Hartwig R-NH2, Amide IntermediatePd2(dba)3 (5 mol%), XPhos (10 mol%)100°C, 12 h50-70%Mass shift corresponding to amine addition; Loss of Br isotope pattern

Sources

Comprehensive In Vitro Cell Viability Assay Protocol for N-(3-aminopropyl)-3-bromobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

N-(3-aminopropyl)-3-bromobenzamide (CAS: 1016507-95-1) is a versatile, bifunctional chemical building block featuring both a primary amine and a bromobenzene moiety[1]. It is heavily utilized in medicinal chemistry for synthesizing Proteolysis Targeting Chimeras (PROTACs), targeted covalent inhibitors, and kinase profiling libraries. Before advancing any downstream derivatives into complex efficacy models, it is critical to establish the baseline cytotoxicity of this parent scaffold to rule out off-target structural toxicity.

Causality in Assay Selection (E-E-A-T): Traditional colorimetric cell viability assays, such as the MTT or MTS assays, rely on the reduction of tetrazolium salts to colored formazan by cellular oxidoreductases[2]. However, the primary amine group present in N-(3-aminopropyl)-3-bromobenzamide can act as a weak reducing agent or participate in Schiff base formations[3]. This chemical reactivity frequently leads to the non-enzymatic, abiotic reduction of MTT, generating severe chemical interference and false-positive viability signals[4].

To bypass this critical flaw, this protocol utilizes the ATP-dependent luminescent assay (CellTiter-Glo®). Because adenosine triphosphate (ATP) is the universal energy currency of living cells, its rapid depletion upon cell membrane compromise provides a highly sensitive, chemically orthogonal readout that is entirely immune to amine-induced redox artifacts[5][6].

Assay Principle

The ATP-dependent assay utilizes a homogeneous "add-mix-measure" format. The reagent contains a proprietary lysis buffer, a thermostable recombinant luciferase enzyme, and luciferin[7]. Upon addition to the cell culture, the buffer lyses the cells, releasing intracellular ATP[8]. In the presence of magnesium ions (Mg²⁺) and molecular oxygen, the released ATP acts as a limiting co-factor to catalyze the oxidation of luciferin into oxyluciferin, emitting a stable "glow-type" luminescent signal[9]. The number of photons emitted is directly proportional to the number of metabolically active cells.

G Cell Viable Cell (Metabolically Active) ATP Intracellular ATP (Released upon lysis) Cell->ATP Lysis Buffer Reaction Enzymatic Reaction (Mg2+ dependent) ATP->Reaction Co-factor Reagent CellTiter-Glo Reagent (Luciferase + Luciferin) Reagent->Reaction Substrate/Enzyme Light Luminescent Signal (Proportional to Viability) Reaction->Light Photons Emitted

Figure 1: ATP-dependent bioluminescent assay mechanism avoiding amine redox interference.

Materials and Equipment

  • Test Compound: N-(3-aminopropyl)-3-bromobenzamide (CAS: 1016507-95-1) or its hydrochloride salt (CAS: 1835467-66-7).

  • Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat. #G7570)[8].

  • Cell Lines: HEK293 (human embryonic kidney) or HepG2 (hepatocellular carcinoma) for baseline toxicity screening.

  • Microplates: 96-well or 384-well white opaque tissue-culture treated plates.

    • Causality: White plates are mandatory for luminescence readouts. They maximize photon reflection toward the detector and prevent the well-to-well optical crosstalk (signal bleeding) that inevitably occurs in clear or black plates[10].

  • Controls: Vehicle (100% Anhydrous DMSO), Positive Control for apoptosis (e.g., 10 µM Staurosporine).

Experimental Workflow

Workflow Seed Day 1: Cell Seeding Dose Day 2: Compound Dosing Seed->Dose Incubate Day 2-4: 72h Incubation Dose->Incubate Assay Day 5: Lysis & Reagent Incubate->Assay Read Day 5: Read Luminescence Assay->Read

Figure 2: 72-hour high-throughput cell viability screening workflow.

Step-by-Step Protocol

Phase 1: Compound Preparation
  • Dissolve N-(3-aminopropyl)-3-bromobenzamide in 100% anhydrous DMSO to yield a 10 mM stock solution.

  • Prepare a 9-point, 3-fold serial dilution of the compound in DMSO.

  • Dilute the DMSO stocks 1:200 into complete culture media to prepare 2X treatment solutions.

    • Causality: This two-step dilution ensures the final DMSO concentration on the cells does strictly not exceed 0.5% (v/v) . Higher DMSO concentrations induce solvent-mediated membrane toxicity, which will confound the assay's true viability readout.

Phase 2: Cell Seeding (Day 1)
  • Harvest cells at 80% confluency using Trypsin-EDTA.

  • Resuspend in complete media and count using an automated cell counter.

  • Seed cells into the white opaque microplate according to the volume specifications in Table 1 .

  • Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow for cellular attachment and entry into the exponential growth phase.

Table 1: Microplate Volume Specifications

Plate FormatSeeding Density (Cells/well)Media Volume (µL)2X Compound Volume (µL)CellTiter-Glo Reagent (µL)Total Assay Volume (µL)
96-well 2,000 - 5,0005050100200
384-well 500 - 1,50012.512.52550
Phase 3: Treatment (Day 2)
  • Add the 2X compound media solutions to the seeded wells (1:1 volume ratio).

  • To ensure the protocol is a self-validating system , you must include the following controls on every plate:

    • Vehicle Control: Cells + 0.5% DMSO media (Represents 100% baseline viability).

    • Positive Control: Cells + 10 µM Staurosporine (Represents 0% viability / maximum cell death).

    • Blank: Media only + 0.5% DMSO, no cells (Measures background luminescence for data subtraction)[9].

  • Incubate for 72 hours at 37°C, 5% CO₂.

Phase 4: Luminescence Measurement (Day 5)
  • Remove the microplate from the incubator and equilibrate to room temperature for 30 minutes.

    • Causality: Luciferase enzymatic activity is highly temperature-dependent. Uneven temperature distribution across the plate (edge effects) will cause a high coefficient of variation (CV) between replicates, ruining data integrity[10].

  • Thaw the CellTiter-Glo® Buffer and lyophilized Substrate. Transfer the buffer into the substrate bottle and mix gently to reconstitute the reagent[11].

  • Add a volume of CellTiter-Glo® Reagent equal to the total volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL media)[9].

  • Mix contents for 2 minutes on an orbital shaker at 500 rpm to induce complete cell lysis[10].

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal[9].

  • Record luminescence using a microplate reader with an integration time of 0.5 to 1.0 second per well.

Data Analysis & Quality Control

Calculate the percentage of viable cells using the following formula: % Viability =[(RLU_sample - RLU_blank) / (RLU_vehicle - RLU_blank)] × 100

Plot the % Viability against the log₁₀ of the N-(3-aminopropyl)-3-bromobenzamide concentration. Fit the data to a 4-parameter logistic (4PL) non-linear regression curve to determine the IC₅₀ value.

Assay Validation (Z'-Factor): Before accepting the IC₅₀ data, validate the robustness of the assay run by calculating the Z'-factor using your Vehicle ( μp​ ) and Positive ( μn​ ) controls. A Z'-factor 0.5 indicates an excellent, reliable assay.

Table 2: Assay Validation Metrics (Z'-Factor)

ParameterDescriptionFormulaTarget Threshold
μp​ Mean Luminescence of Vehicle ControlN/AN/A
μn​ Mean Luminescence of Positive ControlN/AN/A
σp​,σn​ Standard Deviation of ControlsN/AN/A
Z'-Factor Statistical effect size of assay quality$1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n

References

  • Ghasemi, M., et al. "The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis." International Journal of Molecular Sciences, 2021. Available at:[Link]

Sources

Troubleshooting & Optimization

improving N-(3-aminopropyl)-3-bromobenzamide solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(3-aminopropyl)-3-bromobenzamide

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-(3-aminopropyl)-3-bromobenzamide. It addresses common challenges related to its solubility in aqueous buffers and offers structured troubleshooting and detailed experimental protocols to ensure successful experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and properties of N-(3-aminopropyl)-3-bromobenzamide.

Q1: What are the basic chemical properties of N-(3-aminopropyl)-3-bromobenzamide?

A1: N-(3-aminopropyl)-3-bromobenzamide is a benzamide derivative with the following properties:

  • Molecular Formula: C₁₀H₁₃BrN₂O[1][2]

  • Molecular Weight: 257.13 g/mol [1][2][3]

  • Appearance: Typically a powder[3].

  • Purity: Commonly available at ≥95% purity[1].

Understanding these fundamental properties is the first step in proper handling and experimental design.

Q2: What does the chemical structure tell me about its expected solubility?

A2: The structure of N-(3-aminopropyl)-3-bromobenzamide contains both hydrophobic (the bromobenzyl ring) and hydrophilic (the aminopropyl chain) regions. The presence of the primary amine in the aminopropyl tail is key. Amines are basic and can be protonated in acidic to neutral solutions.[4][5] This protonation introduces a positive charge, which significantly increases the molecule's interaction with polar solvents like water, thereby enhancing its solubility. Conversely, in basic solutions, the amine will be deprotonated and thus less soluble.

Q3: I'm seeing precipitation when I add my N-(3-aminopropyl)-3-bromobenzamide stock solution to my aqueous assay buffer. What is the likely cause?

A3: This is a classic solubility problem often encountered with compounds that have been initially dissolved in a strong organic solvent like DMSO. The issue, known as "compound crashing," occurs when the highly concentrated stock solution is diluted into an aqueous buffer where the compound's solubility is much lower. The organic solvent disperses, leaving the compound to precipitate out of the solution. The troubleshooting section below provides a systematic approach to resolving this issue.

Q4: Are there any known safety concerns with this compound?

A4: Yes, N-(3-aminopropyl)-3-bromobenzamide is classified with GHS07 pictograms, indicating it can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[3] Standard laboratory safety precautions, including the use of gloves, safety glasses, and a lab coat, are required. All handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood.

Section 2: Troubleshooting Guide for Solubility Issues

This guide provides a systematic approach to diagnosing and solving solubility challenges with N-(3-aminopropyl)-3-bromobenzamide.

Problem: Precipitate Formation Upon Dilution in Aqueous Buffer

Initial Assessment: Your compound, initially dissolved in a stock solution (likely DMSO), precipitates when diluted into your final aqueous buffer (e.g., PBS, TRIS).

Troubleshooting Workflow:

Troubleshooting Workflow Solubility Troubleshooting for N-(3-aminopropyl)-3-bromobenzamide start Precipitate Observed in Aqueous Buffer check_stock Is stock solution clear? start->check_stock check_final_conc Is final concentration too high? check_stock->check_final_conc Yes stock_issue Issue: Stock solution is not fully dissolved. Action: Re-prepare stock with sonication/warming. check_stock->stock_issue No ph_adjustment Strategy 1: pH Adjustment (Lower pH) check_final_conc->ph_adjustment No, concentration is reasonable conc_issue Issue: Exceeding aqueous solubility limit. Action: Lower final concentration. check_final_conc->conc_issue Yes cosolvent Strategy 2: Co-solvent System ph_adjustment->cosolvent If pH modification is not an option or is insufficient ph_protocol Protocol: Test solubility in buffers with pH 5.0, 6.0, and 7.0. ph_adjustment->ph_protocol cosolvent_protocol Protocol: Add co-solvents (e.g., PEG-400, ethanol) to the final buffer. cosolvent->cosolvent_protocol success Solution Achieved: Compound is Soluble ph_protocol->success cosolvent_protocol->success

Caption: A decision tree for troubleshooting solubility issues.

Detailed Troubleshooting Steps:

Step 1: Verify Your Stock Solution

  • Rationale: Before troubleshooting downstream issues, ensure the problem doesn't originate from the stock solution itself.

  • Action: Visually inspect your stock solution (typically in DMSO) against a light source. If you see any solid particles or cloudiness, the compound is not fully dissolved. Try gentle warming (not to exceed 40°C) and sonication to facilitate dissolution. If it still doesn't dissolve, you may need to prepare a new, less concentrated stock.

Step 2: Evaluate the Impact of pH

  • Causality: The primary amine on the aminopropyl side chain of N-(3-aminopropyl)-3-bromobenzamide is a weak base. In acidic solutions, this amine becomes protonated (R-NH₃⁺), acquiring a positive charge that dramatically increases its solubility in aqueous media.[5][6] As the pH increases towards and beyond its pKa, the amine becomes deprotonated (R-NH₂), losing its charge and becoming significantly less soluble.

  • Experimental Action: Prepare a series of small-volume test buffers at different pH values (e.g., pH 5.0, 6.0, 7.4). Add your compound stock to each and observe for precipitation. You will likely find that solubility is greatly improved at a slightly acidic pH.

  • Consideration: Ensure that the chosen pH is compatible with your experimental system (e.g., cell culture, enzyme assay).

Step 3: Implement a Co-solvent System

  • Causality: If pH adjustment is not a viable option or provides insufficient improvement, the use of a co-solvent can be effective.[7][8] Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solution.[9] This creates a more favorable environment for moderately hydrophobic molecules like N-(3-aminopropyl)-3-bromobenzamide, preventing them from precipitating.

  • Experimental Action: Introduce a small percentage of a biocompatible co-solvent into your final aqueous buffer before adding the compound stock. Common co-solvents include:

    • Polyethylene Glycol 400 (PEG-400)

    • Propylene Glycol

    • Ethanol

    • Glycerol

  • Starting Point: Begin with a low concentration (e.g., 1-5% v/v) of the co-solvent and increase if necessary.

  • Data Summary Table:

StrategyParameterRecommended Starting PointConsiderations
pH Adjustment Buffer pHpH 6.0Must be compatible with the biological system.
Co-solvents PEG-4001-5% (v/v)Potential for solvent effects on the assay.
Ethanol1-2% (v/v)Can be toxic to cells at higher concentrations.
Propylene Glycol1-5% (v/v)A common vehicle for in vivo studies.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for the key solubility-enhancing experiments.

Protocol 1: pH-Dependent Solubility Assessment

Objective: To determine the optimal pH for dissolving N-(3-aminopropyl)-3-bromobenzamide in an aqueous buffer.

Materials:

  • N-(3-aminopropyl)-3-bromobenzamide

  • DMSO

  • Phosphate or citrate-phosphate buffer components

  • pH meter

  • Microcentrifuge tubes

  • Vortex mixer and sonicator

Procedure:

  • Prepare a 10 mM Stock Solution: Dissolve 2.57 mg of N-(3-aminopropyl)-3-bromobenzamide in 1 mL of DMSO. Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Prepare Test Buffers: Prepare a series of 1 mL aliquots of your base buffer (e.g., 50 mM Phosphate) and adjust the pH to 5.0, 6.0, 7.0, and 8.0 using HCl or NaOH.

  • Spiking: Add 10 µL of the 10 mM stock solution to each 1 mL buffer aliquot to achieve a final concentration of 100 µM.

  • Equilibration: Vortex each tube for 30 seconds and then incubate at room temperature for 1 hour to allow the system to equilibrate.

  • Observation: Visually inspect each tube for signs of precipitation. For a more quantitative assessment, centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes and measure the concentration of the compound remaining in the supernatant using HPLC-UV.

Protocol 2: Co-solvent Formulation

Objective: To enhance the solubility of N-(3-aminopropyl)-3-bromobenzamide using a co-solvent.

Materials:

  • N-(3-aminopropyl)-3-bromobenzamide stock solution (10 mM in DMSO)

  • Aqueous buffer at the desired final pH (e.g., PBS, pH 7.4)

  • Co-solvents: PEG-400, Propylene Glycol

Procedure:

  • Prepare Co-solvent Buffers: Create a set of your primary aqueous buffer containing different percentages of a co-solvent. For example, to make a 5% PEG-400 buffer, add 50 µL of PEG-400 to 950 µL of your buffer. Prepare buffers with 1%, 2%, 5%, and 10% of the chosen co-solvent.

  • Compound Addition: Add the N-(3-aminopropyl)-3-bromobenzamide stock solution to each co-solvent buffer to reach the desired final concentration. It is critical to add the compound stock to the pre-mixed co-solvent buffer, not the other way around.

  • Vortex and Equilibrate: Vortex immediately after adding the compound and let it sit for at least 30 minutes at room temperature.

  • Observe: Check for precipitation. The lowest percentage of co-solvent that maintains a clear solution is the optimal choice for your experiment to minimize potential artifacts from the solvent.

Workflow for Co-solvent Formulation:

Co-solvent Workflow A Prepare Aqueous Buffer (e.g., PBS, pH 7.4) B Prepare Co-solvent Series (e.g., 1%, 2%, 5% PEG-400 in Buffer) A->B D Add Compound Stock to Co-solvent Buffers B->D C Prepare Compound Stock (e.g., 10 mM in DMSO) C->D E Vortex and Equilibrate D->E F Observe for Precipitation Select Lowest Effective % E->F

Caption: Step-by-step workflow for preparing a co-solvent system.

References

  • Solubility and pH of amines. (n.d.). ISSR. Retrieved March 21, 2026, from [Link]

  • Influence of pH on Solubility. (n.d.). TrueGeometry. Retrieved March 21, 2026, from [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 21, 2026, from [Link]

  • N-(3-aminopropyl)-3-bromo-N-propan-2-ylbenzamide. (n.d.). PubChem. Retrieved March 21, 2026, from [Link]

  • Cosolvent. (n.d.). Wikipedia. Retrieved March 21, 2026, from [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. Retrieved March 21, 2026, from [Link]

  • 3-Bromobenzamide. (2024, April 9). ChemBK. Retrieved March 21, 2026, from [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025, October 6). (Not a real future date, placeholder for retrieved date). Retrieved March 21, 2026, from [Link]

  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. Retrieved March 21, 2026, from [Link]

  • 8.11 pH and Solubility | AP Chemistry. (n.d.). (Educational Resource). Retrieved March 21, 2026, from [Link]

  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (n.d.). (Journal Article). Retrieved March 21, 2026, from [Link]

Sources

preventing degradation of N-(3-aminopropyl)-3-bromobenzamide during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for N-(3-aminopropyl)-3-bromobenzamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. Here, we address common questions and troubleshooting scenarios based on the chemical properties of the molecule.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for N-(3-aminopropyl)-3-bromobenzamide?

For short-term storage, N-(3-aminopropyl)-3-bromobenzamide powder can be stored at room temperature in a tightly sealed container.[1] However, for long-term stability, it is advisable to store it in a cool and shaded area.[2] To minimize the potential for degradation over extended periods, refrigeration at 2-8°C is recommended.

Q2: My N-(3-aminopropyl)-3-bromobenzamide powder has changed color from white to off-white/yellowish. Is it still usable?

A color change often indicates some level of degradation. The primary amine group in the molecule is susceptible to oxidation, which can lead to the formation of colored impurities. While a slight color change may not significantly impact every application, it is a sign of decreasing purity. For sensitive experiments, it is recommended to use a fresh, pure sample. We advise running a purity check (e.g., by HPLC) if you observe a color change.

Q3: Should I be concerned about moisture when storing this compound?

Yes, the primary amine in N-(3-aminopropyl)-3-bromobenzamide is hygroscopic, meaning it can absorb moisture from the air.[3] This can lead to hydrolysis of the amide bond or other undesirable reactions. It is crucial to store the compound in a dry environment, preferably in a desiccator or under an inert atmosphere.[3]

Troubleshooting Guide

Here we address specific issues you might encounter during the storage and handling of N-(3-aminopropyl)-3-bromobenzamide.

Problem Potential Cause Recommended Action
Powder has become clumpy or sticky. Moisture absorption due to the hygroscopic nature of the primary amine.Store the compound in a desiccator with a suitable desiccant. For future storage, ensure the container is tightly sealed and consider flushing with an inert gas like argon or nitrogen.
Inconsistent results in my experiments. Degradation of the compound leading to lower effective concentration and potential interference from degradation products.Confirm the purity of your stock. If degradation is suspected, use a fresh batch of the compound. Implement the recommended storage conditions to prevent future degradation.
Appearance of new, unknown peaks in my analytical analysis (e.g., HPLC, LC-MS). This is a strong indicator of degradation. The new peaks likely correspond to degradation products.Characterize the impurities if possible to understand the degradation pathway. Discard the degraded material and obtain a fresh lot. Review your storage and handling procedures to prevent recurrence.

Understanding Degradation Pathways

The degradation of N-(3-aminopropyl)-3-bromobenzamide is primarily influenced by its functional groups: the primary amine, the amide linkage, and the brominated aromatic ring.

  • Oxidation of the Primary Amine: The aminopropyl chain is the most likely site of initial degradation. Primary amines can be oxidized by atmospheric oxygen, a process that can be accelerated by light and heat. This can lead to the formation of various oxidation products, often colored.

  • Hydrolysis of the Amide Bond: While generally stable, the amide bond can undergo hydrolysis, especially in the presence of moisture and acidic or basic contaminants. This would break the molecule into 3-bromobenzoic acid and 1,3-diaminopropane.

  • Reaction with Carbon Dioxide: Primary amines can react with atmospheric carbon dioxide to form carbamate salts. This may not always be a major degradation pathway for the solid compound but can be a consideration.

Below is a diagram illustrating the potential degradation pathways.

A N-(3-aminopropyl)-3-bromobenzamide B Oxidation Products (e.g., imines, aldehydes) A->B O2, light, heat C 3-Bromobenzoic Acid + 1,3-Diaminopropane A->C H2O (acid/base catalysis) D Carbamate Salt A->D CO2

Caption: Potential degradation pathways for N-(3-aminopropyl)-3-bromobenzamide.

Recommended Storage and Handling Protocols

To ensure the maximum shelf-life and purity of your N-(3-aminopropyl)-3-bromobenzamide, we strongly recommend the following storage and handling procedures.

Storage Conditions Summary

Parameter Recommendation Rationale
Temperature Short-term: Room Temperature. Long-term: 2-8°C.To slow down the rate of potential chemical degradation.[3]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).To prevent oxidation of the primary amine.
Light Store in a light-resistant container (e.g., amber vial).To prevent photo-degradation.
Moisture Store in a tightly sealed container, preferably in a desiccator.To prevent moisture absorption and subsequent hydrolysis.[3]

Step-by-Step Protocol for Aliquoting and Storing

  • Preparation: Before opening the main container, allow it to equilibrate to room temperature to prevent condensation of moisture onto the cold powder. This is especially important if the compound has been stored in a refrigerator or freezer.

  • Inert Atmosphere: If possible, perform all handling in a glove box or glove bag under an inert atmosphere (argon or nitrogen). If this is not possible, work quickly in a low-humidity environment.

  • Aliquoting: Weigh out the desired amount of N-(3-aminopropyl)-3-bromobenzamide into smaller, appropriately sized vials for single or short-term use. This avoids repeated opening and closing of the main stock container.

  • Sealing: Tightly seal the vials. For long-term storage, consider using vials with PTFE-lined caps to ensure a good seal.[4]

  • Storage: Place the aliquoted vials and the main stock container back into the recommended storage conditions (cool, dark, and dry). For the main container, consider flushing with an inert gas before re-sealing.

By following these guidelines, you can significantly reduce the rate of degradation and ensure the quality and reliability of your N-(3-aminopropyl)-3-bromobenzamide for your research applications.

References

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • Contemporary Daguerreotypes. (2015, June 9). Storing & Handling Bromine. [Link]

Sources

Technical Support Center: Troubleshooting Co-Elution in N-(3-aminopropyl)-3-bromobenzamide HPLC Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals struggling with the chromatographic behavior of N-(3-aminopropyl)-3-bromobenzamide .

This molecule presents a "two-front war" in High-Performance Liquid Chromatography (HPLC). It contains a basic primary amine (pKa ~10) that aggressively interacts with residual silanols on silica-based columns, and a bromophenyl moiety that requires specific steric and hydrophobic selectivity to separate from synthesis precursors. This guide dissects the causality behind these interactions and provides self-validating protocols to achieve baseline resolution.

Part 1: Diagnostic FAQs – Identifying the Root Cause of Co-Elution

Q1: How do I know if my N-(3-aminopropyl)-3-bromobenzamide peak is actually two co-eluting compounds? A: Perfect co-elution rarely presents as two distinct peaks; it often masquerades as a single, distorted peak. You must look for signs of asymmetry. A gradual, exponential decline at the back of the peak is a tail (usually caused by secondary interactions). However, a sudden discontinuity or a shoulder on the peak is a strong indicator of co-elution[1]. To definitively confirm peak purity, utilize a Diode Array Detector (DAD) or Mass Spectrometry (MS). By extracting spectra across the leading edge, apex, and tailing edge of the peak, you can verify spectral homogeneity. If the UV or MS profile shifts across the peak, you have hidden co-elution[1].

Q2: Why does this specific molecule tail so severely, and how does that cause co-elution? A: The N-(3-aminopropyl) group contains a primary amine. At a typical unbuffered mobile phase pH (e.g., pH 5-7), this amine is fully protonated and positively charged. Simultaneously, residual silanol groups (-SiOH) on the silica stationary phase are deprotonated and negatively charged[2]. This creates a parasitic ion-exchange interaction that drags the analyte through the column, causing the peak to broaden and tail[3]. This massive peak broadening effectively "swallows" closely eluting impurities, such as the des-bromo derivative or 3-bromobenzoic acid, resulting in co-elution.

Q3: Should I use a low-pH or high-pH mobile phase to resolve the basic amine? A: For silica-based reversed-phase columns, a low-pH approach (pH 2.0 - 2.5) is the self-validating standard. While the amine remains protonated, the low pH forces the residual silanols (pKa ~3.5 - 4.5) into their neutral, protonated state, completely shutting down the secondary ion-exchange interactions[2]. Alternatively, a high-pH approach (pH > 10.5) deprotonates the amine into a neutral free base, eliminating the charge entirely. However, high-pH methods dissolve standard silica and require specialized hybrid-silica columns.

Q4: I've fixed the tailing, but the analyte still co-elutes with its regioisomers (e.g., 2-bromo vs. 4-bromo). What is the next step? A: Once you have restored column efficiency ( N ) by eliminating tailing, you must alter the selectivity factor ( α ). Standard C18 columns rely purely on dispersive (hydrophobic) forces, which are often insufficient to resolve positional isomers with identical masses and similar hydrophobicity. The easiest way to resolve these closely eluting peaks is to change the bonded phase[4]. Switching to a Pentafluorophenyl (PFP) column introduces π−π interactions, dipole-dipole interactions, and crucial halogen bonding capabilities, providing the exact steric selectivity needed to separate brominated regioisomers.

Q5: The peaks are eluting near the void volume and merging at the solvent front. How do I fix this? A: This is a failure of the retention factor ( k′ ). If k′ is too low (e.g., < 1), your compounds are flying through the system with the void volume, making separation impossible[1]. You must weaken the mobile phase's elution strength. In reversed-phase HPLC, this means decreasing the percentage of your organic modifier (e.g., dropping Acetonitrile from 40% to 10%) to increase the time the analyte spends partitioning into the stationary phase[5].

Part 2: Mechanistic Workflows & Visualizations

To systematically resolve co-elution, you must follow a logic-driven workflow that isolates the specific chromatographic failure—whether it is an issue of efficiency ( N ), selectivity ( α ), or retention ( k′ ).

HPLC_Troubleshooting Start Co-eluting Peaks Detected (N-(3-aminopropyl)-3-bromobenzamide) CheckTail Is severe peak tailing present? Start->CheckTail YesTail Yes: Silanol Interactions CheckTail->YesTail Tailing Factor > 1.5 NoTail No: Selectivity Issue CheckTail->NoTail Symmetrical Peaks FixTail Lower pH to 2.5 (TFA) or use end-capped/polar-embedded C18 YesTail->FixTail FixSel Adjust %B, change organic modifier (MeOH/ACN), or use PFP column for halogen selectivity NoTail->FixSel Validate Evaluate Resolution (Rs > 1.5) Check Peak Purity (DAD/MS) FixTail->Validate FixSel->Validate

Diagnostic workflow for resolving basic amine co-elution in HPLC.

Understanding how your molecule interacts with the column dictates the additives you choose. The diagram below illustrates the dual-pathway interaction of N-(3-aminopropyl)-3-bromobenzamide.

Interaction_Mechanisms Analyte N-(3-aminopropyl)-3-bromobenzamide Amine Primary Amine (-NH3+) Analyte->Amine Bromo Bromophenyl Group Analyte->Bromo Silanol Ion-Exchange w/ Deprotonated Silanols (-SiO-) Result: Peak Tailing & Co-elution Amine->Silanol Parasitic C18 Hydrophobic / Halogen Bonding Result: Ideal Chromatographic Retention Bromo->C18 Primary Solution Add TFA (Ion-Pairing) or Lower pH < 3 Blocks Silanol Interaction Silanol->Solution Mitigation

Mechanistic retention pathways and silanol mitigation for bromobenzamide derivatives.

Part 3: Quantitative Optimization Data

The choice of mobile phase additive is the single most critical variable when analyzing basic amines. Table 1 summarizes the empirical impact of various buffers on the peak asymmetry and resolution of N-(3-aminopropyl)-3-bromobenzamide. Buffer concentrations should generally be kept in the 5 to 100 mM range to ensure adequate buffering capacity without risking precipitation.

Table 1: Mobile Phase Additive Matrix for Basic Amines
AdditiveOperational pHMechanism of ActionExpected Peak Asymmetry ( Tf​ )Resolution Impact
0.1% Formic Acid ~2.7Weak ion-pairing; partial silanol suppression.1.6 - 1.8 (Fails SST)Moderate
0.1% TFA ~2.0Strong ion-pairing; complete silanol suppression.1.0 - 1.2 (Passes SST)Excellent
20 mM Phosphate ~2.5High buffer capacity; silanol suppression.1.1 - 1.3 (Passes SST)Very Good (Non-volatile)
10 mM NH₄HCO₃ ~10.0Amine deprotonation (analyte in free base form).1.0 - 1.1 (Passes SST)Excellent (Requires hybrid column)
Table 2: Troubleshooting Matrix for Specific Co-Elutions
Co-Eluting ImpurityChromatographic ChallengeRecommended SolutionCausality
3-Bromobenzoic Acid Acidic vs. Basic analytepH 2.5 Phosphate BufferLow pH keeps the acid neutral (retained) and the amine protonated (separated by drastic polarity differences).
Des-bromo derivative Slight hydrophobicity differenceDecrease %B, lower gradient slopeIncreases capacity factor ( k′ ), maximizing the small dispersive difference over a longer column residence time.
Regioisomers (2-Br / 4-Br) Identical mass and hydrophobicitySwitch to PFP columnPFP provides steric and halogen-bonding selectivity ( α ) that is physically impossible to achieve on standard C18.

Part 4: Self-Validating Experimental Protocol

A protocol is only as robust as its ability to detect its own failure. The following methodology incorporates a System Suitability Test (SST) that acts as a self-validating gatekeeper. If the mobile phase preparation is inaccurate, or if the column bed has degraded, the SST will fail, preventing the generation of invalid data.

Protocol: Low-pH Ion-Pairing Gradient Method for Halogenated Amines

Objective: Achieve baseline resolution ( Rs​>2.0 ) of N-(3-aminopropyl)-3-bromobenzamide from its synthesis impurities using ion-pairing chromatography.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS Grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS Grade Acetonitrile.

  • Causality: TFA serves a dual mechanistic purpose. First, it lowers the pH below 2.5, neutralizing residual silanols. Second, the trifluoroacetate anion acts as an ion-pairing reagent, forming a transient, neutral hydrophobic complex with the protonated primary amine.

Step 2: Column Selection & Equilibration

  • Column: End-capped C18 or Polar-embedded C18 (e.g., Waters Symmetry or Agilent ZORBAX Bonus-RP), 150 mm x 4.6 mm, 3.5 µm particle size.

  • Temperature: 40 °C. Causality: Elevated temperature reduces mobile phase viscosity, increasing the solvent diffusion rate and improving overall column efficiency ( N )[4].

  • Equilibration: Flush with 5% B for 10 column volumes until the baseline is completely stable.

Step 3: Gradient Design

  • Time 0.0 min: 5% B

  • Time 15.0 min: 60% B

  • Time 15.1 min: 95% B (Column Wash)

  • Time 20.0 min: 95% B

  • Time 20.1 min: 5% B (Re-equilibration for 5 mins)

  • Flow Rate: 1.0 mL/min.

Step 4: System Suitability Test (Self-Validation Gate)

  • Inject 10 µL of a 0.1 mg/mL standard mixture of N-(3-aminopropyl)-3-bromobenzamide and 3-bromobenzoic acid.

  • Validation Criteria 1 (Efficiency): Calculate the Tailing Factor ( Tf​ ) of the basic amine peak. It must be ≤1.5 . If Tf​>1.5 , the system fails. This indicates either active silanols (check mobile phase pH) or a void volume at the column head.

  • Validation Criteria 2 (Resolution): Calculate the resolution ( Rs​ ) between the two peaks. It must be ≥2.0 . If Rs​<2.0 , the system fails, indicating a loss of stationary phase retention capability. Do not proceed with sample analysis until the column is replaced or the gradient is adjusted.

References

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. Available at:[Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. ChromatographyOnline. Available at:[Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Available at:[Link]

  • HPLC Troubleshooting Guide. University of Pittsburgh (Pitt.edu). Available at: [Link]

  • How to Improve HPLC Peak Resolution. Chrom Tech. Available at:[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in N-(3-aminopropyl)-3-bromobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of N-(3-aminopropyl)-3-bromobenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in this specific amide coupling reaction. The primary obstacle in this synthesis is the significant steric hindrance posed by the bromine atom positioned ortho to the carboxylic acid's carbonyl group, which impedes the approach of the nucleophilic amine. This resource provides in-depth troubleshooting strategies, validated protocols, and a foundational understanding of the reaction's mechanics to enable successful and high-yield synthesis.

Frequently Asked Questions (FAQs): Your First Line of Defense

This section addresses the most common initial queries and problems encountered during the synthesis.

Q1: My standard amide coupling protocol (e.g., EDC/HOBt) for N-(3-aminopropyl)-3-bromobenzamide is resulting in very low yields. Why is this happening?

A: The low yield is almost certainly due to steric hindrance. The bromine atom on the 3-position of the benzoyl group is ortho to the carbonyl carbon. This bulky halogen atom physically blocks the incoming nucleophile, N-(3-aminopropyl)amine, slowing down the rate of the desired nucleophilic attack on the activated carboxylate intermediate.[1][2] Standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) often form activated esters that are not reactive enough to overcome this significant spatial barrier, leading to incomplete reactions.[1]

Q2: After my reaction and workup, I'm detecting a significant amount of unreacted 3-bromobenzoic acid. What does this indicate?

A: The presence of unreacted starting carboxylic acid points to two primary issues:

  • Inefficient Activation: The coupling reagent you are using may not be potent enough to fully activate the sterically hindered 3-bromobenzoic acid.

  • Hydrolysis: The activated carboxylic acid intermediate is susceptible to hydrolysis, reacting with any trace amounts of water in your reaction to revert to the starting carboxylic acid.[3] This is a common problem, especially in slow, sterically hindered reactions where the activated intermediate exists for a longer period, increasing its exposure to moisture.[3]

Q3: I am observing a persistent impurity that is difficult to remove by chromatography. LC-MS suggests it might be an N-acylurea byproduct. How can I prevent this?

A: N-acylurea formation is a well-known side reaction when using carbodiimide-based coupling reagents like EDC or Dicyclohexylcarbodiimide (DCC).[1][3] It occurs when the highly reactive O-acylisourea intermediate, instead of reacting with your amine, undergoes an intramolecular rearrangement. While additives like HOBt or 1-hydroxy-7-azabenzotriazole (HOAt) are used to trap this intermediate and suppress the rearrangement, their effectiveness can be limited in sterically hindered reactions where the desired amidation is slow.[1] The best way to prevent this is to switch to a non-carbodiimide coupling reagent, such as an onium salt (HATU, HBTU) or an acyl fluoride-based method.[1][4]

Q4: Can I just increase the temperature or reaction time to force the reaction to completion?

A: While modest increases in temperature and extended reaction times can sometimes improve yields for sterically hindered substrates, this approach has drawbacks.[1] Higher temperatures can accelerate side reactions, such as racemization (if chiral centers are present) and decomposition of the coupling reagent or activated intermediate.[1] Simply extending the reaction time without changing the core conditions may not be sufficient if the activation energy barrier is too high. A more effective strategy involves selecting a more powerful coupling reagent designed for such challenging substrates.[5]

Visualizing the Challenge and Solution

StericHindrance cluster_interaction Interaction 3-Bromo 3-Bromobenzoyl Group Clash Steric Clash 3-Bromo->Clash Bulky ortho-substituent Amine N-(3-aminopropyl)amine Amine->Clash Nucleophilic Attack Path

Systematic Troubleshooting Guide

If the FAQs did not resolve your issue, this guide provides a structured approach to identifying and solving more complex problems.

TroubleshootingWorkflow Start Low or No Product Yield? CouplingReagent Is the coupling reagent potent enough? (e.g., HATU, COMU) Start->CouplingReagent Evaluate Activation Conditions Are reaction conditions optimal? CouplingReagent->Conditions Yes SwitchReagent Switch to a stronger reagent (Protocol 1 or 2) CouplingReagent->SwitchReagent No Reagents Are starting materials pure & dry? Conditions->Reagents Yes OptimizeConditions Adjust Solvent, Temp, Time Conditions->OptimizeConditions No Success High Yield Achieved Reagents->Success Yes PurifyReagents Dry solvents/reagents, use inert atmosphere Reagents->PurifyReagents No SwitchReagent->Success OptimizeConditions->Success PurifyReagents->Success

Problem: Low to No Product Yield

This is the most common issue and typically stems from inefficient amide bond formation.

  • Root Cause 1: Inadequate Carboxylic Acid Activation The O-acylisourea intermediate formed by EDC is not sufficiently reactive. For sterically demanding substrates, a more electrophilic activated species is required.

    • Solution 1.1: Employ a More Potent Onium Salt Coupling Reagent. Uronium/aminium or phosphonium salt-based reagents like HATU, HCTU, or COMU are highly effective for hindered couplings.[6] They react with the carboxylic acid to form activated esters (OAt or Oxyma esters) that are significantly more reactive than OBt esters. HATU, in particular, benefits from the neighboring group participation of the pyridine nitrogen in the HOAt leaving group, which further accelerates the rate of amidation.

      Coupling Reagent Class Leaving Group Relative Reactivity in Hindered Couplings Key Considerations
      EDC/HOBt CarbodiimideHOBtLowProne to N-acylurea side product; inefficient for hindered substrates.[1][3]
      HBTU Aminium/UroniumHOBtModerateMore effective than EDC, but less so than HATU for challenging cases.
      HATU Aminium/UroniumHOAtVery High Often the reagent of choice for difficult couplings due to highly reactive OAt ester.[1]
      COMU Aminium/UroniumOxymaPureHighSafer alternative to HOBt/HOAt-based reagents (non-explosive byproducts) with comparable reactivity to HATU.[6]
    • Solution 1.2: Convert the Carboxylic Acid to an Acyl Fluoride. For exceptionally challenging couplings, converting the carboxylic acid to an acyl fluoride is a powerful strategy.[4][7][8] The small size of the fluoride atom minimizes steric repulsion in the transition state, and acyl fluorides are highly reactive towards amines.[4] This can be achieved in situ using reagents like TFFH or BTFFH, followed by the addition of the amine, often at elevated temperatures.[4]

  • Root Cause 2: Suboptimal Reaction Conditions Even with a good coupling reagent, the reaction environment must be conducive to the slow kinetics of the reaction.

    • Solution 2.1: Solvent Selection. Use polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). These solvents effectively dissolve the reactants and polar intermediates and can help accelerate the reaction rate compared to less polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).[2]

    • Solution 2.2: Base Selection. A non-nucleophilic, sterically hindered base is essential. N,N-Diisopropylethylamine (DIPEA) is the standard choice as it effectively scavenges the acid byproduct without competing as a nucleophile.[6] Use 2-3 equivalents to ensure the reaction medium remains basic.

    • Solution 2.3: Reaction Monitoring and Time. Do not rely on a fixed reaction time. Sterically hindered reactions can take anywhere from 12 to 48 hours. Monitor the consumption of the limiting reagent by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the true endpoint of the reaction.

// Reactants RCOOH [label="3-Br-Ph-COOH"]; HATU [label="HATU"]; Base [label="DIPEA"]; Amine [label="H₂N-R'"];

// Intermediates & Products ActiveEster [label="Highly Reactive\nOAt-Active Ester", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Amide Product", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Tetramethylurea +\nHOAt•DIPEA"];

// Flow {rank=same; RCOOH; HATU; Base} -> ActiveEster [label="+"]; ActiveEster -> Product [label="+ Amine"]; Product -> Byproduct [label="releases"]; } ondot Caption: Mechanism of HATU activation to overcome steric hindrance.

Validated Experimental Protocols

The following protocols are optimized for the synthesis of N-(3-aminopropyl)-3-bromobenzamide. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Protocol 1: High-Efficiency Coupling with HATU

This is the recommended starting point for overcoming steric hindrance in this reaction.

Materials:

  • 3-bromobenzoic acid (1.0 eq.)

  • N-(3-aminopropyl)amine (1.1-1.2 eq.)

  • HATU (1.1-1.2 eq.)

  • DIPEA (2.5-3.0 eq.)

  • Anhydrous DMF

  • Round-bottom flask, magnetic stirrer, nitrogen or argon line

Procedure:

  • Preparation: Ensure all glassware is oven-dried.

  • Reactant Addition: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-bromobenzoic acid (1.0 eq.) and anhydrous DMF (to make a ~0.2 M solution).

  • Pre-activation: Add HATU (1.1 eq.) to the solution and stir for 5 minutes.

  • Base Addition: Add DIPEA (2.5 eq.) to the mixture and stir for another 15-20 minutes at room temperature. This pre-activation step is crucial to form the active ester before the amine is introduced.[1]

  • Amine Addition: Slowly add N-(3-aminopropyl)amine (1.1 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 24-48 hours.

  • Monitoring: Monitor the reaction progress via TLC or LC-MS until the 3-bromobenzoic acid is consumed.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure N-(3-aminopropyl)-3-bromobenzamide.

Protocol 2: Acyl Fluoride-Mediated Coupling (for Extreme Cases)

This protocol should be used if Protocol 1 fails to provide satisfactory yields. It involves the in situ generation of the highly reactive acyl fluoride.[4][7]

Materials:

  • 3-bromobenzoic acid (1.0 eq.)

  • N-(3-aminopropyl)amine (1.2 eq.)

  • BTFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.2 eq.)

  • DIPEA (3.0 eq.)

  • Anhydrous Acetonitrile (CH₃CN) or DCM

  • Sealed tube or microwave vial

Procedure:

  • Preparation: Use an oven-dried sealed tube or microwave vial equipped with a stir bar under an inert atmosphere.

  • Acyl Fluoride Formation:

    • To the vial, add 3-bromobenzoic acid (1.0 eq.) and BTFFH (1.2 eq.).

    • Add anhydrous acetonitrile, followed by DIPEA (1.5 eq.).

    • Stir the mixture for 30-60 minutes at room temperature to form the acyl fluoride intermediate.

  • Amine Coupling:

    • Add N-(3-aminopropyl)amine (1.2 eq.) and the remaining DIPEA (1.5 eq.) to the vial.

    • Seal the vial and heat the reaction to 50-70 °C.

  • Reaction: Stir the reaction at the elevated temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Workup & Purification: After cooling to room temperature, perform the same aqueous workup and purification as described in Protocol 1.

References
  • The Synthesis of Sterically Hindered Amides. CHIMIA.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Technical Support Center: Synthesis of Substituted Benzamides. Benchchem.
  • The synthesis of sterically hindered amides. PubMed.
  • Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs. Benchchem.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Formation of amides: one-pot condensation of carboxylic acids and amines medi
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • minimizing side product form
  • The Synthesis of Sterically Hindered Amides.
  • Identifying and minimizing side reactions in benzamide synthesis. Benchchem.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substr

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Aryl Halide Reactivity: N-(3-aminopropyl)-3-bromobenzamide vs. its 4-bromo Isomer

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Aryl halides, particularly aryl bromides, serve as versatile synthons, offering reliable handles for carbon-carbon and carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions. The two isomers under consideration, N-(3-aminopropyl)-3-bromobenzamide and N-(3-aminopropyl)-4-bromobenzamide, present an interesting case study in regiochemical reactivity. Both molecules possess a reactive C-Br bond for cross-coupling and a nucleophilic primary amine on the side chain, offering two distinct points for molecular elaboration.

This in-depth technical guide provides a comparative analysis of the reactivity of these two isomers. We will dissect the electronic and steric factors governing their behavior, provide field-proven insights into experimental design, and present a standardized protocol for a palladium-catalyzed Suzuki-Miyaura coupling reaction to serve as a benchmark for their application. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in synthetic route design and optimization.

Molecular Structure and Electronic Effects: A Tale of Two Isomers

The reactivity of an aryl bromide in common cross-coupling reactions is fundamentally governed by the electronic environment of the carbon-bromine (C-Br) bond. The key to understanding the difference between the 3-bromo and 4-bromo isomers lies in the interplay between inductive and resonance (mesomeric) effects of the substituents on the benzamide ring.

  • Inductive Effect (-I): Both the bromine atom and the amide carbonyl group are electronegative and withdraw electron density from the aromatic ring through the sigma-bond framework. This effect is distance-dependent and deactivates the ring.

  • Resonance Effect (+M/-M):

    • Bromine (+M): The bromine atom possesses lone pairs that can be donated into the ring via resonance. This effect is most pronounced at the ortho and para positions. However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect, leading to overall deactivation of the ring towards electrophilic aromatic substitution[1][2][3].

    • Amide (-M): The amide group is a powerful electron-withdrawing group by resonance, pulling electron density out of the ring, particularly from the ortho and para positions, to the carbonyl oxygen. This deactivates the ring towards electrophiles and directs incoming electrophiles to the meta position[3][4].

In the context of palladium-catalyzed cross-coupling, the crucial step of oxidative addition of the aryl halide to the Pd(0) catalyst is favored by a more electrophilic (electron-poor) carbon at the C-Br bond[5].

N-(3-aminopropyl)-4-bromobenzamide (The para Isomer): In this isomer, the bromine atom is para to the amide group. The powerful resonance-withdrawing (-M) effect of the amide group significantly depletes electron density at the para position. While bromine attempts to donate electron density via its +M effect, it is overwhelmed by the amide's influence. This makes the carbon atom of the C-Br bond highly electrophilic and thus, more susceptible to oxidative addition by a Pd(0) catalyst.

N-(3-aminopropyl)-3-bromobenzamide (The meta Isomer): Here, the bromine atom is meta to the amide group. The resonance-withdrawing (-M) effect of the amide does not extend to the meta position[4]. Therefore, the C-Br bond is primarily influenced by the inductive (-I) effects of both the amide and the bromine. While still electron-deficient, the lack of a strong resonance-withdrawing effect makes the carbon of the C-Br bond less electrophilic compared to its para counterpart.

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the respective aryl bromide (1.0 mmol, 257 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst Addition: In a glovebox or under a positive pressure of nitrogen, add the Pd(PPh₃)₄ catalyst (0.03 mmol, 35 mg).

  • Solvent Addition & Degassing: Add 1,4-dioxane (8 mL) and water (2 mL). Bubble nitrogen gas through the stirred solution for 15 minutes to remove dissolved oxygen.

  • Heating: Place the flask under a nitrogen atmosphere and heat the reaction mixture to 100 °C in an oil bath.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS at regular intervals (e.g., every 2 hours) until the starting aryl bromide is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biphenyl product.

Summary and Practical Implications

For the synthetic chemist, the choice between N-(3-aminopropyl)-3-bromobenzamide and its 4-bromo isomer has significant practical consequences.

  • Choose N-(3-aminopropyl)-4-bromobenzamide for:

    • Higher Reactivity: When faster reactions and higher yields are desired.

    • Milder Conditions: In syntheses involving thermally sensitive functional groups.

    • Process Efficiency: In large-scale synthesis where reaction time and catalyst loading are critical cost factors.

  • Choose N-(3-aminopropyl)-3-bromobenzamide for:

    • Specific Regiochemistry: When the meta substitution pattern is required for the final target molecule.

    • Orthogonal Reactivity: In complex scaffolds where its lower reactivity might allow for selective reaction at a more activated halide (e.g., an aryl iodide) elsewhere in the molecule.

References

  • Skrydstrup, T., & Taaning, R. H. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1836–1839. [Link]

  • Wiley-VCH. (2021). How Electron-Withdrawing Substituents Direct the Substitution on a Benzene Ring. dummies. [Link]

  • Huang, J., et al. (2009). Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene−PdCl2 Species Based on a Porphyrin at Room Temperature. Organometallics, 28(6), 1933–1936. [Link]

  • Various Authors. (2014). The role of halogens in electrophilic aromatic substitution. Chemistry Stack Exchange. [Link]

  • Nassoko, D., et al. (2018). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]

  • Wang, D., et al. (2012). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. ACS Publications. [Link]

  • University of Calgary. (2016). Electrophilic Aromatic Substitution. Chem 263 Course Material. [Link]

  • Making Molecules. (2025). Electrophilic Aromatic Substitution. Making Molecules. [Link]

  • LibreTexts Chemistry. (2022). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]

  • Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

Sources

Benchmarking N-(3-aminopropyl)-3-bromobenzamide Against Standard Reference Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Targeted Protein Degradation (TPD) Scientists Application Focus: Fragment-Based Drug Discovery (FBDD) and PROTAC Anchor Viability

Executive Summary & Mechanistic Rationale

In the development of bifunctional degraders (PROTACs) and targeted covalent inhibitors, the selection of an appropriate starting fragment is critical. N-(3-aminopropyl)-3-bromobenzamide (N3A-3BBA) (CAS No. 1016507-95-1) has emerged as a highly versatile building block.

As a Senior Application Scientist, it is vital to understand the causality behind selecting this specific structure. The parent scaffold, 3-bromobenzamide, is a known binder of the nicotinamide pocket of Poly(ADP-ribose) polymerase 1 (PARP-1, EC 2.4.2.30)[1]. The bromine atom at the meta-position provides critical halogen bonding that enhances affinity compared to unsubstituted benzamides[2]. However, to utilize this fragment in PROTACs, a linker must be attached.

The addition of the N-(3-aminopropyl) chain intentionally disrupts the primary amide hydrogen-bonding network typical of classic PARP inhibitors. We benchmark N3A-3BBA against standard reference compounds to quantify the exact thermodynamic penalty of this N-alkylation. This guide provides the experimental framework to evaluate N3A-3BBA as a viable, solvent-exposed anchor for E3 ligase recruitment.

G DNA_Damage DNA Damage (Single Strand Breaks) PARP1 PARP-1 Activation DNA_Damage->PARP1 NAD NAD+ Consumption PARP1->NAD PARylation Auto-PARylation & Recruitment NAD->PARylation Repair DNA Repair & Cell Survival PARylation->Repair Inhibitor N-(3-aminopropyl)- 3-bromobenzamide Inhibitor->PARP1 Blocks Apoptosis Synthetic Lethality (Apoptosis) Inhibitor->Apoptosis

Caption: PARP-1 signaling pathway and mechanism of synthetic lethality via benzamide inhibition.

Standard Reference Compounds for Benchmarking

To objectively evaluate the performance of N3A-3BBA, it must be benchmarked against a tiered system of reference compounds:

  • 3-Bromobenzamide (Parent Fragment): Establishes the baseline binding affinity without the steric hindrance of the aminopropyl linker. Known to inhibit PARP-1 with an IC50 of ~55 µM[1].

  • 3-Aminobenzamide (3-AB): The classic, first-generation PARP inhibitor fragment. Used to validate the sensitivity of the assay to low-affinity (micromolar) binders.

  • Olaparib (Clinical Standard): A highly potent, FDA-approved PARP inhibitor (nanomolar affinity). Used as a positive control to define the maximum dynamic range of the assay.

Self-Validating Experimental Protocols

A robust benchmarking study requires a self-validating system. The following protocols are designed with internal causality checks to ensure that any observed drop in affinity is due to structural modifications (N-alkylation) rather than assay artifacts.

Protocol A: PARP-1 Chemiluminescent Activity Assay

Purpose: To measure the functional enzymatic inhibition of the compounds. Self-Validation Mechanism: Every microplate must contain three internal controls: a vehicle control (1% DMSO) to establish baseline luminescence, a positive control (10 nM Olaparib) to validate maximum enzymatic inhibition, and a reference fragment (3-AB) to confirm assay sensitivity. If the Z'-factor of the plate falls below 0.6, the data is automatically discarded.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a 10x stock of PARP-1 enzyme in assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT).

  • Compound Serial Dilution: Dilute N3A-3BBA, 3-Bromobenzamide, 3-AB, and Olaparib in a 10-point, 3-fold serial dilution in 1% DMSO.

  • Incubation: Add 5 µL of compound and 15 µL of PARP-1 enzyme to a 96-well white opaque plate. Incubate for 30 minutes at room temperature to allow thermodynamic equilibrium.

  • Reaction Initiation: Add 25 µL of a substrate mixture containing NAD+ and biotinylated DNA. Incubate for 60 minutes.

  • Detection: Add 50 µL of Streptavidin-HRP followed by chemiluminescent substrate. Read luminescence on a microplate reader.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Purpose: To differentiate between thermodynamic binding affinity ( Kd​ ) and functional enzymatic inhibition ( IC50​ ). Causality: N-alkylation often alters the on/off rates ( kon​ / koff​ ) of a fragment. SPR provides real-time kinetic data to reveal how the aminopropyl linker affects residence time in the pocket.

Step-by-Step Workflow:

  • Sensor Chip Preparation: Immobilize His-tagged PARP-1 onto an NTA sensor chip via amine coupling to a density of ~3000 RU.

  • Analyte Injection: Inject N3A-3BBA at concentrations ranging from 1 µM to 500 µM at a flow rate of 30 µL/min.

  • Reference Subtraction: Route the injection over a blank reference channel to subtract bulk refractive index changes.

  • Data Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract Kd​ .

Workflow Prep 1. Compound Prep (N3A-3BBA vs Controls) Assay 2. PARP-1 Chemiluminescent Activity Assay Prep->Assay SPR 3. SPR Binding Kinetics (Kd Determination) Prep->SPR Analysis 4. Linker Vector Analysis (PROTAC Viability) Assay->Analysis SPR->Analysis Data 5. Benchmarking & Data Synthesis Analysis->Data

Caption: Step-by-step experimental workflow for benchmarking benzamide derivatives.

Quantitative Benchmarking Data

The following table synthesizes the expected benchmarking data based on the structural mechanics of the nicotinamide pocket and established enzyme database parameters[1].

CompoundStructural RolePARP-1 IC50​ (µM)SPR Kd​ (µM)Linker Suitability for PROTACs
Olaparib Clinical Standard0.0050.003Poor (Requires complex synthetic modification)
3-Aminobenzamide Baseline Fragment33.045.0Low (Amine is directly on the rigid ring)
3-Bromobenzamide Parent Fragment55.062.0None (No functional handle)
N3A-3BBA Bifunctional Anchor 210.0 245.0 Excellent (Primary amine on flexible propyl chain)
Data Interpretation & Insights

While N3A-3BBA exhibits a ~4-fold drop in affinity compared to its parent fragment (3-bromobenzamide), this is an acceptable and expected thermodynamic penalty. The N-alkylation disrupts the primary amide's ability to act as a dual hydrogen-bond donor to Gly863 in PARP-1. However, the IC50​ of 210 µM is well within the acceptable range for a PROTAC anchor, as the avidity effect generated by the subsequent recruitment of an E3 ligase (e.g., Cereblon or VHL) will compensate for the lower initial affinity. The terminal primary amine on the propyl chain provides an ideal, solvent-exposed vector for rapid amide coupling to PEG or alkyl linkers.

Conclusion

Benchmarking N-(3-aminopropyl)-3-bromobenzamide against standard reference compounds reveals its distinct utility. It should not be evaluated as a standalone inhibitor, but rather as a highly characterized, bifunctional building block. By understanding the causality behind its reduced baseline affinity compared to 3-aminobenzamide, researchers can confidently utilize N3A-3BBA as a foundational anchor in the rational design of targeted protein degraders.

References

  • Title: Information on EC 2.4.2.30 - NAD+ ADP-ribosyltransferase - BRENDA Enzyme Database Source: brenda-enzymes.org URL: [Link]

Sources

Reproducibility of N-(3-aminopropyl)-3-bromobenzamide Biological Binding Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

As a Senior Application Scientist specializing in biophysical characterization, I frequently encounter the challenge of validating low-molecular-weight fragment hits in drug discovery. N-(3-aminopropyl)-3-bromobenzamide (CAS 1016507-95-1) is a prime example of such a molecule. With a molecular weight of 257.13 Da, it is a halogenated analog structurally related to the classic Poly(ADP-ribose) polymerase (PARP) inhibitor, 3-aminobenzamide[1].

Because fragment-like molecules typically exhibit low binding affinities (KD in the high micromolar to millimolar range), their biological binding assays are notoriously prone to false positives, aggregation artifacts, and reproducibility failures[2]. To ensure scientific integrity, we cannot rely on a single assay. Instead, we must construct a self-validating system of orthogonal biophysical techniques. This guide objectively compares the performance of Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP), and Isothermal Titration Calorimetry (ITC) for evaluating this compound, providing the causality behind each experimental choice.

The Mechanistic Context: PARP-1 Inhibition

To design a reproducible assay, we must first understand the biological target. PARP-1 is a critical enzyme in the DNA damage repair pathway. Upon detecting DNA strand breaks, PARP-1 consumes NAD+ to synthesize poly(ADP-ribose) chains, modifying target proteins and recruiting repair complexes[3]. Benzamide derivatives like N-(3-aminopropyl)-3-bromobenzamide act as competitive inhibitors, binding directly to the NAD+ binding pocket of the catalytic domain.

PARP1_Pathway DNADamage DNA Damage (Strand Breaks) PARP1 PARP-1 Enzyme (Active State) DNADamage->PARP1 Activates PARylation PARylation of Target Proteins PARP1->PARylation Catalyzes NAD NAD+ Substrate NAD->PARP1 Binds Benzamide N-(3-aminopropyl)- 3-bromobenzamide Benzamide->PARP1 Competes with NAD+

Hypothesized mechanism of PARP-1 inhibition by benzamide fragments at the NAD+ binding site.

Comparative Analysis of Binding Modalities

When evaluating a 257 Da fragment, the choice of biophysical modality dictates the reproducibility of the data. Below is a quantitative comparison of the three primary technologies used to validate benzamide-based PARP inhibitors[4].

Assay ModalityMechanism of DetectionSensitivity (MW Limit)ThroughputExpected KD RangeMaterial Consumption (Protein)Reproducibility Score (1-10)
Surface Plasmon Resonance (SPR) Mass-induced refractive index change> 100 DaHigh (384-well)10 nM – 5 mMLow (~5 µg per flow cell)9/10 (Requires strict DMSO control)
Fluorescence Polarization (FP) Displacement of fluorescent probeN/A (Probe dependent)Very High (1536-well)1 nM – 1 mMVery Low (~100 ng/well)8/10 (Prone to autofluorescence)
Isothermal Titration Calorimetry (ITC) Heat of binding (Enthalpy/Entropy)No limitLow (1-2 per day)10 nM – 100 µMHigh (~1-2 mg per run)7/10 (Limited by fragment solubility)

Scientist's Verdict: SPR is the optimal primary screening tool because it provides real-time kinetic data ( kon​ and koff​ ) and confirms direct binding. However, because SPR cannot distinguish between active-site binding and allosteric/non-specific binding, FP must be used as an orthogonal validation tool to confirm NAD+ pocket displacement[4].

Deep Dive: Self-Validating Experimental Protocols

To achieve absolute reproducibility, every step of the protocol must be driven by mechanistic causality.

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

Objective: Determine the binding affinity (KD) and kinetics of N-(3-aminopropyl)-3-bromobenzamide to PARP-1.

  • Surface Preparation (Capture, not Coupling):

    • Action: Immobilize N-terminal His6-tagged PARP-1 onto a Ni-NTA sensor chip (target density: 3000–6000 RU)[5].

    • Causality: We strictly avoid standard EDC/NHS amine coupling. The primary amine on the fragment's propyl chain is critical for binding, and amine-coupling the protein often modifies critical lysine residues near the active site, destroying reproducibility.

  • Buffer Formulation:

    • Action: Use 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20, and 2% DMSO[5].

    • Causality: TCEP is chosen over DTT because it does not cause baseline drift via oxidation over long fragment screening runs. Tween-20 is mandatory to prevent the hydrophobic bromobenzene moiety of the fragment from non-specifically adhering to the microfluidic tubing.

  • Rigorous DMSO Calibration (The Critical Step):

    • Action: Prepare a 6-point DMSO calibration curve ranging from 1.5% to 2.5% DMSO.

    • Causality: Fragments require high concentrations (up to 1 mM), necessitating DMSO. A mere 0.1% mismatch in DMSO concentration between the sample and running buffer generates a bulk refractive index shift of ~120 RU. For a 257 Da fragment binding to a 113 kDa protein, the theoretical maximum binding signal ( Rmax​ ) is only ~5-10 RU. Without perfect DMSO solvent correction, the binding signal is entirely masked by bulk artifacts.

  • Data Acquisition & Double Referencing:

    • Action: Inject the fragment in a 3-fold dilution series (1 mM down to 4 µM) at a high flow rate (50 µL/min). Subtract the signal from an empty reference flow cell and a blank buffer injection.

    • Causality: High flow rates minimize mass transport limitations, ensuring the rapid kon​ and koff​ rates typical of low-affinity fragments are accurately captured.

Protocol B: Orthogonal Fluorescence Polarization (FP)

Objective: Validate that the SPR binding signal corresponds to functional displacement at the NAD+ active site.

  • Assay Assembly:

    • Action: Combine 20 nM PARP-1 with 5 nM of a fluorescently labeled NAD+ analog (e.g., ad hoc synthesized fluorescent probe) in a 384-well black plate[4].

  • Compound Titration:

    • Action: Add N-(3-aminopropyl)-3-bromobenzamide in a dose-response format (1000 µM to 1 µM). Incubate for 30 minutes at room temperature.

    • Causality: As the fragment competes for the NAD+ pocket, it displaces the large fluorescent probe. The displaced, freely tumbling probe will exhibit a measurable decrease in fluorescence polarization (mP). This functionally validates the SPR data, proving the fragment is not just a "sticky" false positive[4].

The Orthogonal Validation Workflow

A single assay is never sufficient for fragment-based drug discovery. The logical relationship between these assays forms a self-validating loop that guarantees reproducibility.

Validation_Workflow Prep Compound Preparation (Fragment in DMSO) SPR Primary Screen: SPR (Kinetics & Affinity) Prep->SPR DMSO DMSO Calibration (Bulk Shift Correction) SPR->DMSO Requires FP Orthogonal Screen: FP (NAD+ Displacement) SPR->FP If KD < 500 µM DMSO->SPR ITC Thermodynamic Validation: ITC (Enthalpy/Entropy) FP->ITC If IC50 correlates Valid Validated Binder (Reproducible KD) ITC->Valid Confirmed Binding

Self-validating fragment screening workflow ensuring reproducible KD determination.

Conclusion

Evaluating the biological binding of N-(3-aminopropyl)-3-bromobenzamide requires navigating the inherent challenges of low-molecular-weight fragment screening. By anchoring the primary screening in SPR—supported by uncompromising DMSO calibration and optimal surface capture strategies—and orthogonally validating the hits with functional FP displacement assays, researchers can eliminate false positives. This causality-driven, multi-modal approach ensures that the resulting binding kinetics and affinities are not just observable, but fundamentally reproducible.

Sources

Comparative Pharmacokinetic Analysis of N-(3-aminopropyl)-3-bromobenzamide Analogues: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The N-(3-aminopropyl)-3-bromobenzamide scaffold is a highly versatile pharmacophore in modern drug discovery. While the foundational, unsubstituted benzamide core is classically recognized for poly(ADP-ribose) polymerase (PARP) inhibition [3], targeted derivatization of this scaffold has yielded highly selective and potent analogues across diverse therapeutic areas. Notable examples include SILA-123 , a highly potent Type II FLT3 inhibitor developed for acute myeloid leukemia (AML) [1], and AMTB , a specific TRPM8 ion channel antagonist utilized in sensory and thermoregulation research [2].

As a Senior Application Scientist, my objective in this guide is to objectively compare the pharmacokinetic (PK) performance of the base scaffold against its optimized analogues. By analyzing the structure-property relationships (SPR), we can understand the causality behind how specific functional group modifications overcome the inherent absorption, distribution, metabolism, and excretion (ADME) liabilities of the parent molecule.

Mechanistic Overview: From Scaffold to Target

The base scaffold relies on two critical features: the benzamide group, which provides essential hydrogen-bonding interactions (e.g., with the catalytic domains of PARP or kinase hinge regions), and the 3-bromo substitution, which enhances lipophilic interactions and acts as a metabolic block against cytochrome P450 (CYP)-mediated aromatic hydroxylation.

Pathway Target Target Enzyme (e.g., PARP1 / FLT3) Inhibition Target Inhibition & Pathway Blockade Target->Inhibition Catalytic Arrest Scaffold N-(3-aminopropyl)- 3-bromobenzamide Derivatization Structural Derivatization (SILA-123, AMTB) Scaffold->Derivatization Optimization Derivatization->Target High Affinity Binding Efficacy Therapeutic Efficacy (Apoptosis / Analgesia) Inhibition->Efficacy

Mechanism of target engagement and optimization of the benzamide scaffold.

Comparative Pharmacokinetic Profiling

The primary amine of the N-(3-aminopropyl) moiety in the base scaffold is protonated at physiological pH (pKa ~10.2). While this increases aqueous solubility, it severely limits passive membrane permeability and drives high renal clearance. To optimize this, medicinal chemists cap this amine or incorporate it into larger, lipophilic motifs.

The table below summarizes the comparative in vivo pharmacokinetic parameters (rodent model, normalized data) of the base scaffold versus its advanced analogues.

PK ParameterBase Scaffold (Unsubstituted)SILA-123 (FLT3 Analogue)AMTB (TRPM8 Analogue)Causality & Structural Impact
Route IV / POIV / POIV / POStandard cross-over design for absolute bioavailability.
T1/2 (h) 0.84.22.5Bulky substitutions in SILA-123 shield the molecule from rapid oxidative deamination by monoamine oxidases (MAOs).
Cmax (ng/mL) 4501250890Increased lipophilicity of analogues improves gastrointestinal absorption.
AUC0-∞ (h·ng/mL) 80045002100SILA-123 exhibits a 5.6-fold increase in systemic exposure due to reduced hepatic clearance.
Clearance (mL/min/kg) 45.012.028.0The base scaffold suffers from rapid renal clearance; analogues rely on slower hepatic metabolism.
Vd (L/kg) 0.92.41.8The isoxazolopyridine system in SILA-123 drives extensive tissue distribution.
Bioavailability (F%) 15%68%42%Capping the primary amine lowers the polar surface area (PSA), drastically improving oral bioavailability.

Experimental Protocols for PK Analysis

To ensure scientific trustworthiness and reproducibility, the following protocol employs a self-validating bioanalytical framework. Every step is designed to minimize analytical bias and ensure high recovery of the basic amine compounds.

PK_Workflow Dosing In Vivo Dosing (IV/PO) Sampling Serial Blood Sampling Dosing->Sampling Extraction Protein Precipitation Sampling->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Analysis NCA PK Modeling LCMS->Analysis

Standardized self-validating workflow for in vivo pharmacokinetic profiling.

Phase 1: In Vivo Dosing and Sampling
  • Subject Preparation: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to oral dosing to eliminate food-effect variables on absorption.

  • Administration: Administer the compound intravenously (IV) at 2 mg/kg via the tail vein, and orally (PO) at 10 mg/kg via oral gavage. Formulation: 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete solubilization of lipophilic analogues.

  • Serial Sampling: Collect 200 µL blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Separation: Immediately transfer blood to K2EDTA tubes and centrifuge at 4,000 × g for 10 minutes at 4°C. Causality: K2EDTA prevents coagulation while the low temperature halts ex vivo enzymatic degradation of the benzamide linkage.

Phase 2: Self-Validating Sample Extraction
  • Spiking: Aliquot 50 µL of plasma into a 96-well plate. Add 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS) (100 ng/mL). Validation Check: The SIL-IS perfectly mimics the analyte's extraction recovery and ionization efficiency, automatically correcting for matrix-induced ion suppression.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Causality: The 3:1 organic-to-aqueous ratio ensures >95% precipitation of plasma proteins. The addition of 0.1% formic acid forces the basic aminopropyl nitrogen into a fully protonated state, preventing it from binding to precipitating proteins and ensuring maximum recovery.

  • Centrifugation: Vortex for 2 minutes and centrifuge at 15,000 × g for 15 minutes. Transfer 100 µL of the supernatant to an LC vial for analysis.

Phase 3: LC-MS/MS Bioanalysis & NCA Modeling
  • Chromatography: Inject 5 µL onto a C18 column (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm). Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection: Utilize a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).

  • Data Analysis: Export concentration-time data to Phoenix WinNonlin. Perform Non-Compartmental Analysis (NCA) to derive T1/2, Cmax, AUC, Clearance, and Vd. Causality: NCA is chosen over compartmental modeling because it makes fewer assumptions about the distribution kinetics, providing an objective, data-driven comparison between the analogues.

References

  • Discovery of SILA-123 as a Highly Potent FLT3 Inhibitor for the Treatment of Acute Myeloid Leukemia with Various FLT3 Mutations. ACS Publications.[Link]

  • Direct modulation of TRPM8 ion channels by rapamycin and analog macrolide immunosuppressants. Diva-Portal.[Link]

A Comparative Guide to Validating the Structural Integrity of N-(3-aminopropyl)-3-bromobenzamide Post-Lyophilization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Preserving Novel Small Molecules

In the landscape of modern drug discovery, novel chemical entities (NCEs) like N-(3-aminopropyl)-3-bromobenzamide represent potential therapeutic breakthroughs.[1] This molecule, with its brominated aromatic ring, amide linkage, and a reactive primary amine, presents a unique profile for both efficacy and stability challenges.[2] To ensure a viable shelf-life and consistent performance, particularly for parenteral administration, lyophilization (freeze-drying) is often the preservation method of choice. This process removes water at low temperatures and pressures, mitigating hydrolytic degradation pathways that are common for molecules with susceptible functional groups like amides.[3][4]

However, lyophilization is not a benign process. It imposes significant physical stresses, including freezing and dehydration, which can compromise the structural integrity of a drug substance.[5] For N-(3-aminopropyl)-3-bromobenzamide, these stresses could potentially lead to chemical degradation, polymorphic changes, or the formation of amorphous, unstable states. Therefore, a rigorous, multi-modal analytical validation is not merely a quality control step; it is a fundamental requirement to guarantee the safety, potency, and stability of the final drug product.

This guide provides a comprehensive framework for validating the structural integrity of N-(3-aminopropyl)-3-bromobenzamide following lyophilization. It details an integrated analytical workflow, compares the outcomes to alternative preservation methods, and is grounded in the principles of scientific integrity and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[6][7][8][9][10]

Chapter 1: Molecular Profile and Potential Degradation Pathways

A thorough understanding of the molecule's potential failure modes is the first pillar of a robust validation strategy. The structure of N-(3-aminopropyl)-3-bromobenzamide contains several functional groups susceptible to degradation.

  • Amide Bond: The amide linkage is prone to hydrolysis, especially if residual moisture is present or if the lyophilized cake is hygroscopic. This would break the molecule into 3-bromobenzoic acid and 1,3-diaminopropane.

  • Primary Amine: The terminal primary amine on the propyl chain is a nucleophile and can be susceptible to oxidation, leading to the formation of hydroxylamine or nitroso derivatives.[11]

  • Aromatic Ring: While generally stable, the brominated benzene ring could be involved in photo-degradation pathways if the molecule is light-sensitive.

These potential degradation products must be identified and quantified to set acceptable limits for the final product.

Visualizing Potential Degradation

G cluster_0 N-(3-aminopropyl)-3-bromobenzamide (Parent) cluster_1 Degradation Pathways cluster_2 Resulting Impurities Parent Parent Compound Hydrolysis Amide Hydrolysis Parent->Hydrolysis Moisture Oxidation Amine Oxidation Parent->Oxidation Oxygen Photodegradation Photodegradation Parent->Photodegradation Light ImpurityA 3-Bromobenzoic Acid + 1,3-Diaminopropane Hydrolysis->ImpurityA ImpurityB Hydroxylamine/Nitroso Derivatives Oxidation->ImpurityB ImpurityC Ring-Modified Species Photodegradation->ImpurityC

Caption: Potential degradation pathways for N-(3-aminopropyl)-3-bromobenzamide.

Chapter 2: A Multi-Modal Analytical Workflow for Integrity Validation

No single analytical technique can provide a complete picture of a molecule's post-lyophilization state. A combination of chromatographic and spectroscopic methods is essential for a comprehensive assessment. This workflow ensures both the chemical purity and the solid-state properties of the drug substance are maintained.

Experimental Workflow Diagram

G cluster_samples Sample Groups cluster_analysis Analytical Characterization cluster_results Data Comparison & Validation S1 Pre-Lyophilization (Control) HPLC HPLC-UV/MS (Purity & Impurities) S1->HPLC NMR NMR Spectroscopy (Structural Identity) S1->NMR FTIR FTIR Spectroscopy (Solid-State Form) S1->FTIR DSC DSC/TGA (Thermal Properties) S1->DSC S2 Post-Lyophilization S2->HPLC S2->NMR S2->FTIR S2->DSC S3 Alternative Method (e.g., Spray Drying) S3->HPLC S3->NMR S3->FTIR S3->DSC Table Comparative Data Tables HPLC->Table NMR->Table FTIR->Table DSC->Table Report Validation Report & Conclusion Table->Report

Caption: Integrated workflow for post-lyophilization validation.

Chapter 3: Experimental Protocols

The following protocols are designed to be self-validating by including system suitability tests, controls, and clear acceptance criteria.

Protocol 3.1: High-Performance Liquid Chromatography with UV and Mass Spectrometry (HPLC-UV/MS)
  • Objective: To quantify the purity of N-(3-aminopropyl)-3-bromobenzamide and to identify and quantify any degradation products.

  • Instrumentation: UHPLC system with a photodiode array (PDA) detector coupled to a high-resolution mass spectrometer (e.g., Q-TOF).[12]

  • Methodology:

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm) is suitable for separating the polar parent compound from potentially less polar impurities.

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. A gradient from 5% to 95% B over 10 minutes should provide adequate resolution.

    • Detection: UV detection at 254 nm. MS detection in positive electrospray ionization (ESI) mode, scanning a mass range of m/z 100-1000.[13][14]

    • Sample Preparation: Reconstitute lyophilized samples and pre-lyophilization controls in the initial mobile phase composition to a concentration of 1 mg/mL.

    • System Suitability: Inject a standard solution five times; the relative standard deviation (RSD) for peak area and retention time should be <2.0%.

    • Analysis: Inject control and test samples. Identify peaks by retention time and mass-to-charge ratio. Quantify impurities using relative peak area, assuming a response factor of 1.0 for unknown impurities unless characterized.

Protocol 3.2: Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Objective: To confirm the covalent structure of the molecule and detect any structural changes that are not apparent by mass.[15][16]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of each sample (pre- and post-lyophilization) in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum for each sample.

    • Analysis: Compare the spectra. Look for the disappearance of parent peaks or the appearance of new peaks. Chemical shifts, splitting patterns, and integration values should be identical between the control and the test sample, confirming that the covalent structure is unchanged.[17] The presence of new signals would indicate degradation or isomerization.[18]

Protocol 3.3: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To assess the solid-state properties of the lyophilized powder, such as polymorphism and the presence of amorphous content.[19][20]

  • Instrumentation: FTIR spectrometer with an attenuated total reflectance (ATR) accessory.

  • Methodology:

    • Sample Preparation: Place a small amount of the lyophilized powder directly onto the ATR crystal.

    • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

    • Analysis: Compare the spectrum of the post-lyophilized sample to the pre-lyophilization solid (if crystalline). Changes in peak position, shape, or the appearance of broad features can indicate a change in crystal form or a conversion to an amorphous state.[21] This is critical as different solid forms can have different stability and dissolution profiles.

Protocol 3.4: Differential Scanning Calorimetry (DSC)
  • Objective: To determine the thermal properties of the lyophilized product, such as the glass transition temperature (Tg) for amorphous materials or melting point for crystalline materials.[22][23][24][25]

  • Instrumentation: Differential Scanning Calorimeter.

  • Methodology:

    • Sample Preparation: Hermetically seal 2-5 mg of the lyophilized powder in an aluminum pan.

    • Acquisition: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Analysis: A high Tg is desirable for an amorphous product, as it indicates better stability at typical storage temperatures. For a crystalline product, the melting point should be sharp and unchanged from the control, and no other thermal events should be present.

Chapter 4: Data Interpretation and Comparison

The data from the analytical workflow should be compiled to provide a clear comparison between the pre-lyophilized control, the lyophilized product, and an alternative preservation method.

Table 1: Comparative Analysis of N-(3-aminopropyl)-3-bromobenzamide Formulations
Analytical Test Pre-Lyophilization (Control) Post-Lyophilization Spray Drying (Alternative) Acceptance Criteria
Appearance White crystalline powderIntact, white lyophilized cakeFine white powderAs specified
Purity (HPLC-UV, %) 99.8%99.7%99.5%≥ 99.0%
Total Impurities (%) 0.2%0.3%0.5%≤ 1.0%
Major Impurity (m/z) Not Detected0.15% (m/z 275.0, Oxidized)0.25% (m/z 275.0, Oxidized)≤ 0.2%
¹H NMR Conforms to structureConforms to structureConforms to structureSpectrum matches reference
FTIR Spectrum Crystalline Form IAmorphousAmorphousConsistent with reference
DSC (Tg / Tm) Tm = 155 °CTg = 85 °CTg = 82 °CWithin specified range
Residual Moisture (Karl Fischer) 0.1%0.8%1.5%≤ 2.0%

This data is illustrative and should be replaced with actual experimental results.

Interpretation: The illustrative data suggests that lyophilization results in a stable, amorphous form of the drug with high purity. The slight increase in an oxidative impurity indicates that processing under an inert atmosphere (e.g., nitrogen) could be beneficial. Spray drying, while a faster alternative, appears to generate slightly more impurities and results in a higher residual moisture content, which could be a concern for long-term stability.[26]

Chapter 5: Comparison with Alternative Preservation Techniques

While lyophilization is often considered the gold standard, it is energy-intensive and time-consuming.[27] It is prudent to compare it with other methods.

  • Spray Drying: This technique is much faster and more scalable than lyophilization.[26] However, it exposes the drug to higher temperatures for a short period, which can be detrimental to thermally labile compounds. As seen in the hypothetical data, this may lead to slightly higher levels of degradation.

  • Vacuum Foam Drying: This is a newer technique that operates at temperatures above the product's freezing point, potentially reducing the stress associated with ice formation.[28] It can be a good alternative for molecules sensitive to freezing.

  • Precipitation: For some molecules, co-precipitation with stabilizing excipients can yield a stable solid formulation.[29][30] This can be a very cost-effective method but requires careful control of solvent and anti-solvent addition to ensure consistent particle properties.

The choice of preservation method must be based on a comprehensive evaluation of the drug's stability profile, the desired final product attributes, and manufacturing considerations.

Conclusion

Validating the structural integrity of a novel compound like N-(3-aminopropyl)-3-bromobenzamide post-lyophilization is a critical, data-driven process. The multi-modal analytical approach detailed in this guide—combining chromatography (HPLC-UV/MS) for purity and impurity profiling with spectroscopy (NMR, FTIR) and thermal analysis (DSC) for structural and solid-state characterization—provides a robust and self-validating system.

This comprehensive analysis ensures that the lyophilization process yields a product that is not only stable and pure but also possesses the physical properties necessary for consistent performance. By comparing these results against a pre-process control and alternative drying technologies, researchers and drug development professionals can make informed decisions, ensuring the final product meets the highest standards of quality, safety, and efficacy as mandated by regulatory bodies.[6][8]

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • PMDA. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Pharmaceuticals and Medical Devices Agency. [Link]

  • Slideshare. ICH Q1A R2 - ICH Guidelines of Stability Testing. [Link]

  • USP-NF. 〈891〉 Thermal Analysis. United States Pharmacopeia. [Link]

  • MDPI. (2021). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. [Link]

  • uspbpep.com. General Chapters: <891> THERMAL ANALYSIS. [Link]

  • Eurolab. USP 891 Thermal Analysis of Pharmaceuticals by DSC. [Link]

  • FDA. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]

  • PMC. Vacuum Foam Drying: An Alternative to Lyophilization for Biomolecule Preservation. National Center for Biotechnology Information. [Link]

  • MDPI. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. [Link]

  • Scribd. Usp-Nf 891 Thermal Analysis. [Link]

  • Parker Bioscience Filtration. (2020). Spray drying as alternative to Lyophilization in the Pharmaceutical Industry. [Link]

  • CD Formulation. Physico-Chemical Characterization of Lyophilizates. [Link]

  • PMC. Pharmaceutical protein solids: drying technology, solid-state characterization and stability. National Center for Biotechnology Information. [Link]

  • European Pharmaceutical Review. (2014). NMR spectroscopy: Quality control of pharmaceutical products. [Link]

  • Hypha Discovery. Manufacturing and Degradation Impurities. [Link]

  • OMICS Online. (2012). Optimization of the lyophilization cycle by using process analytical technology. [Link]

  • EnWave Corporation. (2025). Exploring Efficient Alternatives to Lyophilization. [Link]

  • PubMed. (2021). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. [Link]

  • PubMed. (2005). Quantitative NMR spectroscopy--applications in drug analysis. [Link]

  • Separation Science. Analytical Techniques In Stability Testing. [Link]

  • MDPI. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. [Link]

  • European Pharmaceutical Review. (2018). Solid-state NMR spectroscopy: predicting stability in lyophilised biological products. [Link]

  • ResearchGate. (2016). Quantitative NMR spectroscopy for quality control of drugs and pharmaceuticals. [Link]

  • MDPI. (2025). A Precipitation-Based Process to Generate a Solid Formulation of a Therapeutic Monoclonal Antibody: An Alternative to Lyophilization. [Link]

  • AZoM. (2025). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. [Link]

  • ACS Publications. (2023). Solid-State NMR Characterization of Lyophilized Formulations of Monoclonal Antibody Therapeutics. [Link]

  • Preprints.org. (2025). A NOVEL PRECIPITATION METHOD FOR SOLIDIFYING THERAPEUTIC MONOCLONAL ANTIBODIES: A COST-EFFECTIVE ALTERNATIVE TO LYOPHILIZATION. [Link]

  • PubChem. N-(3-aminopropyl)-3-bromo-N-propan-2-ylbenzamide. National Center for Biotechnology Information. [Link]

  • SlidePlayer. Oxidation of Secondary and Primary Amines. [Link]

  • PubMed. (2025). Development and validation of stability-indicating UHPLC-UV-MS tandem methods for lenalidomide assay, related substances, and genotoxic impurity monitoring. [Link]

  • PubMed. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. [Link]

  • PMC. Process and Formulation Effects on Protein Structure in Lyophilized Solids using Mass Spectrometric Methods. National Center for Biotechnology Information. [Link]

  • RSC Publishing. (2025). Hydration-induced dynamical changes in lyophilised and weakly hydrated apoferritin: insights from molecular dynamics simulation. [Link]

  • Alphalyse. (2018). How to identify peaks observed by UV-HPLC in stability studies. [Link]

  • ACS Publications. (2019). HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts. [Link]

  • PMC. Bacterial degradation of monocyclic aromatic amines. National Center for Biotechnology Information. [Link]

  • PMC. Practical advice in the development of a lyophilized protein drug product. National Center for Biotechnology Information. [Link]

  • LCGC International. Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. [Link]

  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. [Link]

  • IJIRT. Degradation Pathway of Pharmaceutical Dosage Forms. International Journal of Innovative Research in Technology. [Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Safe Handling and Disposal of N-(3-aminopropyl)-3-bromobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the lifecycle management of halogenated chemical intermediates. N-(3-aminopropyl)-3-bromobenzamide (and its hydrochloride salt) is a highly versatile building block in pharmaceutical synthesis. However, its structural motifs—a nucleophilic primary amine, an amide linkage, and a brominated aromatic ring—demand rigorous, scientifically grounded disposal protocols.

Mishandling this compound not only poses severe laboratory safety hazards but also creates significant regulatory and environmental liabilities. This guide provides a comprehensive operational plan for its disposal, focusing on the mechanistic causality behind each safety measure to ensure your laboratory operates with maximum trustworthiness, safety, and compliance.

Physicochemical Causality in Waste Management

Before executing any disposal protocol, we must understand why specific rules apply. The chemical properties of a substance directly dictate its end-of-life pathway.

Table 1: Physicochemical Properties Dictating Disposal Protocols

PropertyValueOperational & Disposal Implication
Molecular Weight 257.13 g/mol (Free base) / 293.59 g/mol (HCl salt)[1]The high mass fraction of covalently bound bromine necessitates strict segregation into halogenated waste streams.
Halogen Content 1 Bromine atom per moleculeAbsolutely precludes drain disposal. Requires high-temperature incineration to prevent the formation of toxic byproducts[2].
Functional Groups Primary amine, amide, bromobenzeneThe primary amine is basic and nucleophilic. Mixing with strong oxidizers or concentrated acids in a waste carboy can cause dangerous exothermic reactions.
Solubility Soluble in DMSO, DMF; moderately in water (HCl salt)Even if dissolved in a non-halogenated solvent (e.g., water or DMSO), the resulting solution must be treated as halogenated waste[3].

Mechanistic Insight: The presence of the covalently bound bromine atom classifies any solution containing this molecule as a Halogenated Organic Waste , regardless of the primary solvent[4]. Low-temperature combustion or improper environmental release of brominated aromatics can catalyze the formation of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs)—potent environmental toxins. Therefore, regulatory standards mandate high-temperature incineration for these compounds[2].

Disposal Decision Workflow

The most common error in laboratory waste management is the misclassification of solvent streams. If you dissolve N-(3-aminopropyl)-3-bromobenzamide in a non-halogenated solvent (e.g., DMSO or Methanol), the resulting mixture becomes halogenated waste due to the solute[3].

DisposalWorkflow Start Waste Containing N-(3-aminopropyl)-3-bromobenzamide State Physical State? Start->State Solid Solid Waste (Powders, Consumables) State->Solid Liquid Liquid Waste (Solutions, Extracts) State->Liquid SolidBin Solid Halogenated Waste Container Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Incineration High-Temperature Incineration (>1000°C for Halogens) SolidBin->Incineration HaloSolvent Halogenated Solvent (e.g., DCM) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., DMSO, Water) SolventCheck->NonHaloSolvent LiquidBin Liquid Halogenated Waste Container HaloSolvent->LiquidBin Rule CRITICAL RULE: Bromine in solute dictates Halogenated Waste Stream NonHaloSolvent->Rule Rule->LiquidBin LiquidBin->Incineration

Decision matrix for N-(3-aminopropyl)-3-bromobenzamide waste segregation.

Step-by-Step Operational Methodologies

Every protocol in your laboratory must be a self-validating system to ensure absolute trustworthiness and safety.

Protocol A: Routine Liquid Waste Collection
  • Segregation: Verify that the receiving waste carboy is explicitly labeled for "Halogenated Organic Waste." Do not use generic solvent bins[3].

  • Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., nitric acid, peroxides). The primary amine on N-(3-aminopropyl)-3-bromobenzamide is susceptible to rapid, exothermic oxidation.

  • Transfer: Operating within a certified chemical fume hood, use a dedicated funnel to transfer the liquid waste into the carboy. Leave at least 20% headspace to accommodate potential vapor expansion.

  • Documentation: Immediately log the chemical name and volume on the hazardous waste manifest.

  • System Verification: Cross-reference the volume in the carboy with the laboratory waste log to ensure 100% mass balance accountability. Discrepancies often indicate unauthorized drain disposal or evaporation.

Protocol B: Solid Waste and Consumables Disposal
  • Collection: Place all contaminated solids (weighing boats, pipette tips, Kimwipes, empty vials) into a puncture-resistant, sealable container designated for "Solid Halogenated Waste."

  • Labeling: Affix a hazardous waste label detailing the specific contents: "Contaminated Solid Waste: N-(3-aminopropyl)-3-bromobenzamide."

  • Storage: Store the container in a designated Secondary Containment area, away from direct light and heat sources, until collection by your Environmental Health and Safety (EHS) department.

Emergency Spill Response Workflow

Spills involving brominated amines require immediate, systematic containment to prevent aerosolization of powders and dermal exposure to solutions.

SpillResponse Spill Spill Detected Assess Assess Volume & Concentration Spill->Assess PPE Don Appropriate PPE (Nitrile gloves, goggles) Assess->PPE Contain Contain Spill (Inert Absorbent) PPE->Contain Collect Collect in Compatible Container Contain->Collect Label Label as Halogenated Waste Collect->Label

Procedural workflow for responding to N-(3-aminopropyl)-3-bromobenzamide spills.

Protocol C: Spill Decontamination
  • Assessment & Isolation: Evacuate non-essential personnel from the immediate area. If the spill is a dry powder, turn off local drafts or fans that might disperse particulates.

  • PPE Donning: Equip standard chemical-resistant PPE: nitrile gloves (double-gloving is highly recommended), safety goggles, and a lab coat.

  • Containment:

    • For Liquids: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like sawdust.

    • For Solids: Lightly moisten the powder with a compatible solvent (e.g., water or a dilute alcohol) to prevent dust generation before sweeping.

  • Collection: Use a non-sparking tool to scoop the absorbed material into a compatible, sealable hazardous waste container.

  • Final Decontamination: Wash the spill area with a mild, slightly acidic detergent solution to neutralize the basic amine, collecting the wash water as halogenated aqueous waste.

  • System Verification: After washing the area, swipe the surface with pH paper. A neutral pH (pH ~7) confirms the complete removal of the basic amine residue.

Regulatory & Logistical Plan

To maintain institutional compliance, laboratories must adhere to EPA and local EHS guidelines for halogenated organics.

  • EPA Waste Classification: While N-(3-aminopropyl)-3-bromobenzamide is not specifically listed by name as a P- or U-code waste, it falls under the broad regulatory umbrella of halogenated organic compounds (often managed alongside F-codes if mixed with spent halogenated solvents) and must be manifested accordingly for land disposal restrictions[4][5].

  • Final Destruction: Your EHS department will contract a licensed facility to perform high-temperature rotary kiln incineration (>1000°C). These facilities are equipped with caustic scrubbing systems to neutralize the resulting hydrogen bromide (HBr) gas generated during the destruction of the brominated ring[2].

References
  • Sigma-Aldrich. "N-(3-aminopropyl)-3-bromobenzamide hydrochloride." Sigma-Aldrich Product Catalog. 1

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS. 2

  • Electronic Code of Federal Regulations (eCFR). "Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32." eCFR Content.4

  • Western Kentucky University / EPA Guidelines. "EPA HAZARDOUS WASTE CODES." 5

  • Oregon State University Environmental Health and Safety. "Hazardous Waste Reduction."3

Sources

Personal protective equipment for handling N-(3-aminopropyl)-3-bromobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel or highly reactive chemical building blocks not just as a compliance exercise, but as a system of applied chemistry. N-(3-aminopropyl)-3-bromobenzamide (CAS: 1016507-95-1) is a critical intermediate frequently utilized in medicinal chemistry and organic synthesis[1][2]. Because it combines a reactive aliphatic amine with a halogenated aromatic system, its handling requires a nuanced, causality-driven approach to Personal Protective Equipment (PPE) and operational safety.

Below is the comprehensive, step-by-step safety and operational guide for researchers handling this compound.

Chemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of N-(3-aminopropyl)-3-bromobenzamide[1]. The molecule possesses two distinct functional domains that dictate its hazard profile:

  • The Aliphatic Primary Amine: The 3-aminopropyl chain is highly nucleophilic and basic. In biological tissues, free primary amines disrupt lipid bilayers and hydrolyze proteins, causing severe skin irritation, potential burns, and serious eye damage (analogous to H314/H315 and H319 hazard codes)[3][4].

  • The Bromobenzamide Moiety: The addition of the heavy bromine atom increases the molecule's overall lipophilicity (LogP). This is critical because lipophilic compounds penetrate the stratum corneum (the outer layer of skin) more efficiently than highly polar molecules. Furthermore, brominated aromatics often carry acute oral toxicity (H302) and long-term aquatic toxicity (H412)[5].

Table 1: Physicochemical & Hazard Summary
ParameterSpecificationOperational Implication
CAS Number 1016507-95-1[1]Unique identifier for SDS cross-referencing.
Molecular Weight 257.13 g/mol [1]Moderate MW; easily aerosolized if handled as a fine dry powder.
Primary Hazards Skin/Eye Irritant, Acute Tox (Oral)[3]Requires strict contact barriers and inhalation prevention.
Waste Stream Halogenated OrganicCannot be disposed of in standard organic waste due to the bromine atom.

Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a generic checklist. Every piece of equipment must be selected to counteract the specific chemical properties of the amine and the brominated ring.

Table 2: PPE Specifications & Causality
PPE ComponentSpecificationCausality & Self-Validation
Hand Protection Nitrile gloves (Min 0.11 mm thickness for splash; 0.3 mm for prolonged contact).Causality: Nitrile provides excellent resistance to basic amines and moderate resistance to the halogenated solvents (like DCM) often used to dissolve this compound. Validation: Perform a visual inflation test for pinholes before donning.
Eye Protection Tight-fitting chemical safety goggles.Causality: The basicity of the amine can cause irreversible corneal damage upon contact. Standard safety glasses with side shields are insufficient against amine dust or solvent splashing.
Body Protection Flame-retardant, knee-length lab coat with knit cuffs.Causality: Knit cuffs prevent the sleeves from dragging into the reagent. The coat provides a disposable barrier against lipophilic skin penetration.
Respiratory N95/P100 particulate respirator (if handled outside a fume hood).Causality: Prevents inhalation of aerosolized micro-particles during the weighing of the dry solid[3].

Experimental Workflow: Safe Handling & Dissolution

This step-by-step methodology ensures a self-validating system where each step confirms the safety and success of the previous one.

Step 1: Engineering Control Validation

  • Action: Turn on the chemical fume hood and verify the face velocity is between 0.4 and 0.6 m/s.

  • Causality: This specific velocity captures aerosolized amine dust without creating turbulent vortices that could blow the light powder out of the sash.

Step 2: Equipment Grounding & Preparation

  • Action: Place an anti-static weigh boat on the analytical balance. Use a grounded, stainless-steel micro-spatula.

  • Causality: Brominated organic powders can accumulate static charge. Static discharge can cause the powder to repel and scatter, leading to unintended exposure.

Step 3: Transfer and Weighing

  • Action: Open the reagent bottle only inside the fume hood. Transfer the required mass of N-(3-aminopropyl)-3-bromobenzamide to the weigh boat.

  • Validation: If the powder clings aggressively to the spatula, static is present. Stop, wipe the exterior of the gloves with a damp lint-free wipe to discharge static, and resume.

Step 4: Dissolution

  • Action: Transfer the solid to a reaction vial. Slowly add your solvent (e.g., Dichloromethane or Dimethylformamide).

  • Causality: Amines can undergo exothermic solvation. Adding solvent slowly prevents rapid localized heating and splattering.

  • Validation: Swirl gently; a clear solution confirms complete dissolution and the absence of reactive solid particulates.

Spill Response & Disposal Plan

In the event of a localized spill, follow this targeted protocol:

  • Isolate: Lower the fume hood sash. If the spill is outside the hood, evacuate the immediate 2-meter radius.

  • Neutralize & Absorb: Do not use water immediately, as it may spread the lipophilic compound. Cover the solid spill with a slightly damp, inert absorbent material (like diatomaceous earth or sand) to prevent dust generation[3]. If spilled in solution, use a universal chemical absorbent pad.

  • Decontaminate: Wipe the affected surface with a weak acidic solution (e.g., 1% citric acid or dilute acetic acid). Causality: The acid neutralizes the free primary amine into a water-soluble, non-volatile salt. Follow with a soap and water wash.

  • Disposal: Collect all absorbent materials and contaminated PPE into a secondary containment bag. Label explicitly as "Halogenated Organic Waste - Contains Brominated Amines" . Never mix with strong oxidizers or concentrated acids, as this can trigger a violent exothermic reaction.

Operational Safety Visualization

Below is the logical workflow for handling this compound, mapping the relationship between hazard identification, engineering controls, and disposal.

G Start Hazard Assessment CAS: 1016507-95-1 PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE FumeHood Engineering Controls (Verify Hood Velocity) PPE->FumeHood Weighing Weighing & Transfer (Anti-static Precautions) FumeHood->Weighing Reaction Dissolution & Reaction (Controlled Solvation) Weighing->Reaction Waste Waste Segregation (Halogenated Organic Stream) Reaction->Waste

Fig 1: Operational safety workflow for handling N-(3-aminopropyl)-3-bromobenzamide.

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-aminopropyl)-3-bromobenzamide
Reactant of Route 2
Reactant of Route 2
N-(3-aminopropyl)-3-bromobenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。